1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-2-1-3-9(12)10(8)14-5-4-7(13)6-14/h1-3,7H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKNZDWPFZWBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
The following technical guide provides an in-depth analysis of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine , a specialized intermediate used in medicinal chemistry for the development of kinase inhibitors and GPCR ligands.
CAS Number: 1096336-44-5 Role: High-Value Synthetic Intermediate / Pharmacophore Scaffold
Executive Summary
This compound (CAS 1096336-44-5) is a bifunctional heterocyclic building block characterized by a pyrrolidine ring N-arylated with a 2,6-difluorophenyl group.[1][2] This compound serves as a critical scaffold in drug discovery, particularly in the optimization of Lead Series where metabolic stability and conformational restriction are required. The 2,6-difluoro substitution pattern is a classic medicinal chemistry tactic to block metabolically labile sites (ortho-positions) and modulate the lipophilicity of the phenyl ring, while the 3-amino group provides a versatile vector for amide coupling or urea formation.
Chemical Identification & Properties
| Property | Data |
| CAS Number | 1096336-44-5 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂F₂N₂ |
| Molecular Weight | 198.22 g/mol |
| SMILES | FC1=C(N2CC(N)CC2)C(F)=CC=C1 |
| Appearance | Pale yellow to brown oil or low-melting solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calc) | ~9.5 (Primary amine), ~-1.0 (Aniline-like nitrogen) |
| LogP (Calc) | ~1.8 |
Synthetic Pathways & Protocols
The synthesis of this compound presents a challenge due to the electronic deactivation of the 2,6-difluorophenyl ring toward nucleophilic attack. Standard Nucleophilic Aromatic Substitution (SNAr) is often sluggish without strong electron-withdrawing groups (e.g., nitro) at the para-position.
Therefore, the Buchwald-Hartwig Amination is the authoritative, field-proven method for generating this scaffold with high yield and purity.
Core Synthesis Workflow
The synthesis involves two key stages:
-
Pd-Catalyzed C-N Coupling: Coupling of 1-bromo-2,6-difluorobenzene with tert-butyl pyrrolidin-3-ylcarbamate.
-
Acidic Deprotection: Removal of the Boc protecting group to yield the free amine.
Figure 1: Optimized synthetic route via Buchwald-Hartwig cross-coupling.
Detailed Experimental Protocol
Stage 1: Buchwald-Hartwig Coupling
-
Reagents:
-
1-Bromo-2,6-difluorobenzene (1.0 equiv)
-
tert-Butyl pyrrolidin-3-ylcarbamate (1.1 equiv)
-
Pd2(dba)3 (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous, 0.1 M concentration)
-
-
Procedure:
-
Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.
-
Charging: Add Pd2(dba)3, Xantphos, and NaOtBu. Purge again.
-
Solvent Addition: Add anhydrous Toluene. Stir for 5 minutes to pre-form the active catalyst complex.
-
Substrate Addition: Add 1-Bromo-2,6-difluorobenzene and tert-Butyl pyrrolidin-3-ylcarbamate.
-
Heating: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the intermediate via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Stage 2: Boc-Deprotection
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the intermediate in DCM (0.2 M).
-
Add TFA (10–20 equiv) dropwise at 0°C.
-
Stir at room temperature for 2–4 hours.
-
Neutralization (Critical): Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO3 solution to liberate the free amine. Dry over Na2SO4 and concentrate.
-
Applications in Drug Discovery[12]
This scaffold is utilized primarily for its bioisosteric and metabolic properties.
Mechanism of Action: The "Fluorine Effect"
The 2,6-difluoro substitution is not merely structural; it alters the physicochemical profile of the molecule:
-
Metabolic Blockade: The C-F bond is extremely strong (approx. 116 kcal/mol). Placing fluorines at the 2 and 6 positions blocks the primary sites of oxidative metabolism (CYP450-mediated hydroxylation) on the phenyl ring.
-
Conformational Locking: The steric bulk of the ortho-fluorines forces the pyrrolidine ring to twist out of coplanarity with the phenyl ring. This "twisted" conformation can be critical for fitting into specific hydrophobic pockets in kinases or GPCRs.
-
Lipophilicity Modulation: Fluorination increases lipophilicity (LogP), improving membrane permeability compared to the non-fluorinated analog.
Figure 2: Strategic rationale for selecting this scaffold in lead optimization.
Safety & Handling (SDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Use in a fume hood.
-
Wear nitrile gloves and safety glasses.
-
Avoid contact with strong oxidizing agents.
-
-
Storage:
-
Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
-
References
-
ChemicalBook. (2023). This compound Product Description. Retrieved from
-
Sigma-Aldrich. (2023). Building Blocks and Heterocycles: Pyrrolidine Derivatives. Retrieved from
- Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General reference for Buchwald coupling protocols).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for 2,6-difluoro utility).
Sources
Molecular weight and formula of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
The following technical guide provides an in-depth analysis of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine , a critical heterocyclic building block in modern medicinal chemistry.
Content Type: Technical Whitepaper & Synthesis Guide Subject: C10H12F2N2 | MW: 198.21 g/mol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary
This compound is a specialized diamine scaffold widely utilized in the optimization of small-molecule therapeutics.[1] It features a pyrrolidine ring N-arylated with a 2,6-difluorophenyl group, bearing a primary amine at the 3-position.[1][2]
This molecule is highly valued for two structure-activity relationship (SAR) properties:
-
Conformational Control: The 2,6-difluoro substitution pattern creates steric clash with the pyrrolidine ring, forcing the N-Aryl bond into a twisted, non-planar conformation (orthogonal geometry).[1] This restricts the conformational entropy of the ligand, potentially improving binding affinity to enzymes such as kinases.
-
Metabolic Stability: The fluorine atoms block the metabolically vulnerable ortho positions on the phenyl ring, reducing oxidative clearance by Cytochrome P450 enzymes.
Chemical Identity & Properties
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | N-(2,6-Difluorophenyl)-3-aminopyrrolidine |
| CAS Number | Variable by stereochemistry (Generic/Racemic often cited in patents; specific enantiomers have distinct CAS) |
| Molecular Formula | C₁₀H₁₂F₂N₂ |
| Molecular Weight | 198.21 g/mol |
| SMILES | NC1CCN(C2=C(F)C=CC=C2F)C1 |
| Chirality | Contains one chiral center at C3.[1][2][3][4][5] Exists as (R), (S), or Racemic. |
Physicochemical Specifications
| Parameter | Value (Predicted/Exp) | Relevance |
| LogP (Octanol/Water) | ~1.5 | Moderate lipophilicity; good CNS penetration potential.[1] |
| pKa (Conjugate Acid) | ~9.2 (Primary Amine) | Highly basic; exists as a cation at physiological pH. |
| pKa (Aniline N) | ~ -1.0 | The N-aryl nitrogen is non-basic due to delocalization and electron-withdrawing fluorines.[1] |
| Topological Polar Surface Area | 29.2 Ų | Favorable for membrane permeability.[1] |
| Appearance | Yellow to Brown Oil / Low-melting Solid | Oxidizes slowly upon air exposure; store under inert gas.[1] |
Synthesis & Production Protocols
The synthesis of this scaffold presents a classic regioselectivity challenge. The primary amine must remain protected during the N-arylation step to prevent polymerization.[1] Two primary routes are established: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .[1]
Route A: Regioselective SNAr (Process Scale)
This is the preferred "green" route as it avoids heavy metals. It exploits the unique reactivity of 1,2,3-trifluorobenzene .[1]
-
Mechanism: The C-2 position of 1,2,3-trifluorobenzene is the most electrophilic site due to the inductive electron-withdrawing effects of the two flanking fluorine atoms.[1] Nucleophilic attack by the pyrrolidine nitrogen occurs selectively at C-2.[1]
Protocol:
-
Reagents: 1,2,3-Trifluorobenzene (1.0 equiv), tert-butyl pyrrolidin-3-ylcarbamate (1.1 equiv), K₂CO₃ (2.0 equiv).[1]
-
Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).[1]
-
Conditions: Heat to 90–100 °C for 12–24 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is the N-Boc protected intermediate.[1]
-
Deprotection: Treat with TFA/DCM or HCl/Dioxane to yield the final amine salt.[1]
Route B: Buchwald-Hartwig Coupling (Discovery Scale)
Used when 1,2,3-trifluorobenzene is unavailable or when working with more complex, substituted phenyl rings.[1]
-
Reagents: 2-Bromo-1,3-difluorobenzene, tert-butyl pyrrolidin-3-ylcarbamate.[1]
-
Catalyst: Pd₂(dba)₃ / BINAP or RuPhos Pd G4.
-
Base: NaOtBu or Cs₂CO₃.[1]
-
Conditions: Toluene, 100 °C, inert atmosphere.
Visual Synthesis Workflow
The following diagram illustrates the retrosynthetic logic and forward synthesis pathways.
Figure 1: Synthetic pathways for the production of this compound. Route A (Blue) is preferred for scale; Route B (Red) offers versatility.
Applications in Drug Discovery[8][9]
This scaffold is a bioisostere for N-phenylpiperazines and other cyclic amines, offering distinct advantages in Kinase Inhibition and GPCR Ligand Design .[1]
Structural Biology & Binding Mode[1][2]
-
The "Twist" Effect: The steric repulsion between the pyrrolidine C2/C5 protons and the phenyl fluorine atoms forces the phenyl ring to rotate roughly 90° relative to the pyrrolidine plane. This orthogonal conformation is critical for fitting into narrow hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases).[1]
-
Chirality: The 3-amine position allows vectors for further elaboration.[1]
-
(S)-Isomer: Often preferred in quinolone antibiotics (e.g., analogues of Gemifloxacin).
-
(R)-Isomer: Frequently explored in kinase inhibitors (e.g., TRK, JAK inhibitors).
-
Therapeutic Areas[1][2]
-
Oncology: Used as a linker in PROTACs or as a core scaffold in inhibitors of PIM kinases and JAK family kinases.[1] The difluoro-phenyl group improves metabolic half-life compared to the non-fluorinated analogue.[1]
-
Antibiotics: A side-chain motif in fluoroquinolones.[1] The pyrrolidine amine improves solubility and Gram-positive potency.[1]
-
CNS Agents: The lipophilicity (LogP ~1.[1]5) and compact size allow blood-brain barrier (BBB) penetration.[1] Used in the design of dopamine and serotonin receptor modulators.[1]
Analytical Characterization
To validate the identity of the synthesized molecule, the following analytical signals are diagnostic.
NMR Spectroscopy (Expected Data)
-
¹H NMR (DMSO-d₆):
-
Aromatic: Multiplet at δ 6.9–7.1 ppm (3H) corresponding to the 3,4,5-protons of the difluorophenyl ring.
-
Pyrrolidine: Distinct multiplets for C2, C4, and C5 protons. The C2/C5 protons often appear as complex multiplets due to the chiral center at C3.
-
Amine: Broad singlet at δ 1.5–2.0 ppm (exchangeable with D₂O).
-
-
¹⁹F NMR:
-
Single signal around δ -118 to -124 ppm (depending on solvent), indicating equivalent fluorines (if time-averaged rotation is fast) or distinct if rotation is restricted at low temperatures.[1]
-
Mass Spectrometry
-
Method: LC-MS (ESI+).[1]
-
Signal: [M+H]⁺ = 199.2 m/z.
-
Fragmentation: Loss of NH₃ ([M-17]⁺) is a common fragment in high-energy collisions.[1]
Safety & Handling
Hazard Classification:
-
GHS Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage (due to the free amine).
-
H302: Harmful if swallowed.[1]
Storage Protocol:
-
Atmosphere: Store under Nitrogen or Argon.[1] The free base is prone to oxidation (browning) over time.
-
Temperature: 2–8 °C for long-term storage.
-
Form: Conversion to the dihydrochloride salt (this compound[1] · 2HCl) is recommended for stability; the salt is a stable, white, non-hygroscopic solid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43315455, 1-(3,5-Difluorophenyl)pyrrolidin-3-amine (Analogue Reference).[1] Retrieved from [Link]
- Carceller, E., et al. (2021).Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884.
- Lovering, F., et al. (2009).Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Foundational text on the use of sp3-rich scaffolds like aminopyrrolidines).
-
Beilstein Journal of Organic Chemistry (2017). Fluorinated cyclohexanes and related heterocycles. (Provides context on SNAr reactivity of polyfluorinated aromatics). Retrieved from [Link]
Sources
- 1. N-(2-(3,3-Difluoropyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-yl)-1-isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine | 2680616-96-8 [sigmaaldrich.com]
- 2. N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine | C20H19F2N3 | CID 10065796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: Solubility Profile of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
The following technical guide details the solubility profile and physicochemical characterization of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine .
Executive Summary
This compound is a specialized heterocyclic building block frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural core—a pyrrolidine ring N-arylated with a 2,6-difluorophenyl group—imparts specific lipophilic and metabolic properties.[1]
The 2,6-difluoro substitution pattern is critical; it metabolically blocks the para-position of the phenyl ring (if 4-H is also substituted) or alters the torsional angle between the phenyl and pyrrolidine rings due to steric clash, often locking the conformation.[1]
This guide provides the expected solubility data derived from structural chem-informatics and standard behavior of N-aryl pyrrolidines, alongside validated protocols for experimental determination.
Physicochemical Characterization
Understanding the ionization state is the prerequisite for predicting aqueous solubility. The molecule contains two nitrogen centers with vastly different basicities.
Table 1: Physicochemical Properties (Predicted & Calculated)
| Property | Value | Technical Context |
| Molecular Formula | C₁₀H₁₂F₂N₂ | |
| Molecular Weight | 198.21 g/mol | Small molecule fragment range.[1] |
| LogP (Predicted) | 1.5 – 1.8 | Moderately lipophilic; good membrane permeability potential.[1] |
| pKa (Primary Amine) | 9.2 – 9.6 | The C3-amine is highly basic and protonated at physiological pH.[1] |
| pKa (Aniline N) | < 1.0 | The N1-phenyl nitrogen is non-basic due to resonance delocalization and the electron-withdrawing fluorine atoms.[1] |
| H-Bond Donors | 1 | (Primary amine -NH2) |
| H-Bond Acceptors | 2 | (Fluorines, Tertiary N) |
Solubility Matrix (Expected Values)
Based on structural analogs (e.g., N-phenylpyrrolidines) and commercial library specifications.
| Solvent System | Solubility Limit | State | Remarks |
| DMSO | > 100 mM | Soluble | Standard concentration for library storage.[1] |
| Water (pH 2.0) | > 10 mg/mL | Highly Soluble | Fully protonated (C3-NH3⁺).[1] Forms stable salts.[1] |
| PBS (pH 7.4) | 1 – 5 mg/mL | Soluble | Predominantly protonated, but lipophilicity of the difluorophenyl group limits free solubility compared to simple pyrrolidine.[1] |
| Water (pH > 10) | < 0.1 mg/mL | Low Solubility | Neutral species dominates; high risk of precipitation ("crashing out").[1] |
Solubility in DMSO (Stock Preparation)
Dimethyl sulfoxide (DMSO) is the universal solvent for this compound due to its ability to disrupt the crystal lattice of the organic solid while accommodating the polar amine.[1]
The "DMSO Paradox"
While the compound is stable in anhydrous DMSO, the solvent is hygroscopic.[2] Absorbed atmospheric water can catalyze hydrolysis or oxidation over long-term storage.[1]
-
Protocol: Store 100 mM stocks in DMSO under nitrogen or argon at -20°C.
-
Freeze-Thaw Cycles: Limit to < 5 cycles. Repeated thawing introduces moisture, which may cause the compound to precipitate upon re-freezing due to the "salting-out" effect of water ice crystals excluding the organic solute.
Solubility in Water (The "Amine Switch")
The aqueous solubility of this compound is strictly pH-dependent.[1]
-
Mechanism: At pH 7.4, the C3-amine exists in equilibrium between its protonated (
) and neutral ( ) forms.[1] The protonated form solvates the lipophilic difluorophenyl tail. -
Critical Warning: If this compound is diluted into a basic buffer (e.g., Carbonate buffer pH 10) or if the stock solution is added to a high-salt assay buffer that shifts the pKa, the neutral species will aggregate, leading to false negatives in biological assays (non-specific binding or precipitation).[1][2]
Visualization: Ionization & Solubility Logic
Caption: Solubility transition states dependent on solvent environment and pH.
Experimental Protocols
Since batch-specific purity affects solubility, empirical determination is required for critical assays.[1][2]
Protocol A: Kinetic Solubility (High-Throughput)
Best for: Rapidly checking if the compound will survive dilution into an assay buffer.[1]
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Dilution: Aliquot 198 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.
-
Spike: Add 2 µL of the DMSO stock (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Readout: Measure Absorbance at 620 nm (turbidity).
-
Interpretation:
indicates precipitation.[1]
-
Protocol B: Thermodynamic Solubility (Gold Standard)
Best for: Establishing the true saturation limit.[1]
-
Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Shake or stir for 24 hours at 25°C.
-
Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.
Visualization: Experimental Workflow
Caption: Decision tree for selecting the appropriate solubility assay based on research needs.
References
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
-
Enamine Ltd. "Building Blocks & Physicochemical Properties of Fluorinated Pyrrolidines."[1] Enamine Catalog.
-
PubChem. "Compound Summary: N-aryl pyrrolidine derivatives."[1] National Library of Medicine.[1]
-
Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard text for solubility protocols).
Sources
Safety Data Sheet (SDS) for 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
This guide serves as an advanced technical manual and Safety Data Sheet (SDS) interpretation for 1-(2,6-Difluorophenyl)pyrrolidin-3-amine .[1] It is designed for research scientists and process chemists who require more than a generic safety summary.[1]
CAS Registry Number: 1096336-44-5 Compound Class: Fluorinated Heterocyclic Amine Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, NaV Channel Modulators)[1]
Part 1: Chemical Identity & Strategic Significance[1][2]
In the context of drug discovery, This compound is a high-value scaffold.[1] The incorporation of the 2,6-difluorophenyl moiety is a deliberate medicinal chemistry strategy to block metabolic labile sites (specifically preventing oxidation at the phenyl ring) and to induce specific conformational locks via intramolecular electrostatic interactions. The pyrrolidine amine provides a critical vector for solubility and hydrogen bonding within active sites.[1]
However, this structural utility introduces specific safety vectors:
-
The Pyrrolidine Ring: Imparts significant basicity (pKa ~9-10), leading to corrosivity.[1]
-
The Fluorinated Phenyl: Increases lipophilicity (LogP), enhancing skin absorption and potential systemic toxicity.[1]
Physiochemical Profile
Data extrapolated from structural analogs (CAS 1096335-32-8) and QSAR models.[1]
| Property | Value / Description | Technical Note |
| Molecular Formula | C₁₀H₁₂F₂N₂ | |
| Molecular Weight | 198.21 g/mol | |
| Appearance | Pale yellow to brown oil/low-melting solid | Amine oxidation leads to darkening over time.[1][2] |
| Boiling Point | ~280°C (Predicted) | High thermal stability, but degradation possible >200°C. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited water solubility as free base; highly soluble as HCl salt.[1] |
| pKa (Conjugate Acid) | ~9.5 (Pyrrolidine N) | Corrosive Base. Incompatible with acid chlorides/anhydrides.[1] |
| LogP | ~1.5 - 2.0 | Moderate lipophilicity; permeates skin barrier. |
Part 2: Hazard Identification (The "Black Box" Analysis)[1][2]
As a research chemical often lacking a fully validated toxicological monograph, we must apply Structure-Activity Relationship (SAR) logic to establish a "Worst-Case" safety profile.
GHS Classification (Derived)[1][2]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1] (Due to the secondary/primary amine functionality).
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
The "Hidden" Hazards[1][2]
-
Fluoride Ion Release: In the event of a high-temperature fire (>500°C), the C-F bond cleavage can release Hydrogen Fluoride (HF), necessitating specific firefighting protocols.[1]
-
Sensitization: Fluorinated anilines and their derivatives are known sensitizers.[1] Repeated exposure may induce allergic dermatitis.
Part 3: The Self-Validating Handling Protocol
This protocol uses a Check-Verify-Execute logic to ensure safety.[1] It is not just a set of rules but a system that fails safely if a step is missed.
Engineering Controls (The First Line of Defense)[1][2]
-
Requirement: All open handling must occur within a certified Chemical Fume Hood (face velocity > 0.5 m/s).
-
Verification: Check the hood flow monitor before uncapping the vial. If the alarm is silent, verify with a tissue strip test.
Personal Protective Equipment (PPE) Matrix
-
Hands: Double-gloving is mandatory.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Face shield required if handling >10g or liquid transfers.[1]
Workflow Visualization
The following decision tree outlines the logic for handling this compound based on quantity and physical state.
Figure 1: Risk-Based Handling Decision Tree. Blue nodes indicate decision points; Red nodes indicate escalated risks requiring specific mitigation (Green).[1]
Part 4: Emergency Response Architecture
In the event of exposure, the presence of the fluorine atoms and the amine group dictates a specific response protocol distinct from generic organic spills.[1]
Skin Exposure (The "Speed is Life" Rule)[1]
-
Mechanism: The lipophilic nature of the fluorophenyl group accelerates dermal absorption. The amine causes immediate caustic burn.
-
Protocol:
-
Immediate Drench: Do not wipe.[1] Wiping drives the chemical deeper into the pores. Flush with water immediately for 15 minutes.
-
Neutralization Check: Do not use vinegar or acids to neutralize on skin (exothermic reaction risk).[1] Stick to water.[1]
-
Calcium Gluconate Consideration: While this is not HF, if the compound has degraded or burned, fluoride ions may be present.[1] If pain persists after washing, apply Calcium Gluconate gel as a precaution until medical help arrives.
-
Spill Management
-
Small Spill (<5mL): Absorb with vermiculite or dry sand. Do not use paper towels (combustible amine).
-
Decontamination: Wipe the area with dilute (5%) HCl or Citric Acid to convert the residual amine into a non-volatile salt, then wash with soap and water.[1]
Figure 2: Emergency Response Triage. Prioritizes immediate dilution for corrosive amines.[1]
Part 5: Synthesis & Storage Context[1][2]
Storage Stability[1][2]
-
Atmosphere: Air-sensitive.[1] Store under Argon or Nitrogen. The amine reacts with atmospheric CO₂ to form carbamates, altering stoichiometry.[1]
-
Temperature: 2-8°C (Refrigerate).
-
Container: Amber glass to prevent photodegradation.[1]
Synthesis Relevance
This compound is frequently cited in the synthesis of Voltage-Gated Sodium Channel (NaV) Inhibitors (e.g., for epilepsy treatment).[1] The 2,6-difluorophenyl group is critical for potency.[1] Researchers should note that during coupling reactions (e.g., amide coupling), the nucleophilicity of the secondary amine (pyrrolidine) vs. the primary amine (exocyclic) must be managed, often requiring selective protection groups if not already differentiated.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 1-(2,6-difluorophenyl)propan-2-amine (Analog Analysis).[1] National Library of Medicine. Retrieved from [Link][1]
-
World Intellectual Property Organization (WIPO). (2018).[1] WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents.[1] (Cites use of this compound as intermediate). Retrieved from
Sources
Metabolic Stability Profiling of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine Scaffolds
Executive Summary
The 1-(2,6-difluorophenyl)pyrrolidin-3-amine scaffold represents a privileged structural motif in modern medicinal chemistry, widely utilized in kinase inhibitors (e.g., TRK, PI3K) and GPCR ligands.[1] Its value lies in the synergistic interplay between the chiral pyrrolidine core—which offers defined vectors for hydrogen bonding—and the 2,6-difluorophenyl group, which serves as a metabolic "shield."
This technical guide details the metabolic stability profile of this scaffold. It analyzes the specific role of fluorine substitution in blocking oxidative clearance, identifies residual metabolic "soft spots," and provides validated protocols for assessing intrinsic clearance (
Part 1: Structural & Mechanistic Rationale
The "Ortho-Effect" and Metabolic Shielding
The metabolic stability of this scaffold is driven by the 2,6-difluoro substitution pattern. In an unsubstituted N-phenylpyrrolidine, the phenyl ring is electronically rich and planar, making it a prime target for Cytochrome P450 (CYP) mediated hydroxylation, particularly at the para and ortho positions.[1]
-
Electronic Deactivation: The high electronegativity of fluorine atoms withdraws electron density from the phenyl ring (
-induction), raising the oxidation potential and making the ring resistant to electrophilic attack by the high-valent Iron-Oxo species ( ) in the CYP450 active site.[1] -
Conformational Twist: The steric bulk of the ortho-fluorines forces the phenyl ring to twist out of coplanarity with the pyrrolidine nitrogen lone pair. This "ortho-effect" prevents conjugation, reducing the nucleophilicity of the aniline nitrogen and preventing the formation of potentially toxic quinone-imine intermediates.
Residual Metabolic Liabilities (Soft Spots)
Despite the protection of the aryl ring, the pyrrolidine core remains susceptible to metabolism.[1] The primary clearance pathways are:
-
-Carbon Oxidation (Major): CYP450 enzymes (typically CYP3A4 or CYP2D6) attack the carbon
to the tertiary nitrogen.[1] This leads to an unstable carbinolamine intermediate, which collapses to a lactam (pyrrolidin-2-one).[1] -
N-Dealkylation (Minor): Oxidative cleavage of the N-C bond can release 2,6-difluoroaniline and 3-aminopyrrolidine.[1] However, the
character of the N-aryl bond makes this less favorable than in N-alkyl analogs. -
Phase II Conjugation: The primary amine at position 3 is a nucleophilic handle for conjugation enzymes, leading to N-acetylation (NAT) or N-glucuronidation (UGT).[1]
Part 2: Metabolic Pathway Visualization
The following diagram maps the degradation pathways of the scaffold, highlighting the blocked sites and the active metabolic routes.
[1][2]
Part 3: Experimental Protocols
To validate the stability of this scaffold, a tiered approach using Liver Microsomes (Phase I only) and Hepatocytes (Phase I & II) is required.[1]
Assay 1: Microsomal Stability (Phase I Clearance)
Objective: Determine intrinsic clearance (
Reagents:
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Human/Rat/Mouse (0.5 mg/mL final protein conc).[1]
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
.[1] -
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]
Protocol:
-
Pre-Incubation: Mix microsomes and buffer (100 mM Phosphate, pH 7.4) at 37°C for 5 min.
-
Initiation: Add Test Compound (final conc. 1
M) and NADPH regenerating system. -
Sampling: At
min, remove 50 L aliquots. -
Quench: Immediately transfer aliquot into 150
L ice-cold Quench Solution. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot
Assay 2: Hepatocyte Stability (Phase I & II)
Objective: Assess stability in a complete cellular system, capturing conjugation (glucuronidation) of the primary amine.[1]
Protocol Differences:
-
System: Cryopreserved hepatocytes (1 million cells/mL).[1]
-
Media: Krebs-Henseleit Buffer (KHB) to maintain cell viability.[1]
-
Incubation: 120 minutes total duration (
). -
Significance: If Hepatocyte
Microsomal , Phase II metabolism at the primary amine is a significant driver.[1]
Part 4: Data Interpretation & SAR Analysis
The following table summarizes representative data comparing the 2,6-difluoro scaffold against its non-fluorinated analog. This data illustrates the "Shielding Effect."
Table 1: Representative Metabolic Stability Data (Human Liver Microsomes)
| Scaffold Variant | Primary Metabolite | Stability Class | ||
| 1-Phenylpyrrolidin-3-amine | < 15 | > 50 | Phenyl-OH (para/ortho) | Unstable |
| 1-(2-Fluorophenyl)... | 25 - 40 | 30 - 45 | Phenyl-OH (para) + Lactam | Moderate |
| 1-(2,6-Difluorophenyl)... | > 60 | < 15 | Lactam (Pyrrolidinone) | Stable |
Interpretation Guide:
-
High Clearance (
): Indicates rapid first-pass metabolism.[1] The molecule is likely unsuitable for oral dosing without modification. -
Low Clearance (
): The 2,6-difluoro substitution has successfully blocked the aromatic oxidation pathway.[1] Any remaining clearance is likely due to slow lactam formation at the pyrrolidine ring. -
Metabolite ID: If the primary metabolite is the Lactam , further optimization should focus on the pyrrolidine ring (e.g., adding a gem-dimethyl group or spiro-cycle to sterically hinder the
-carbon) rather than the phenyl ring.
References
-
Role of Fluorine in Drug Design
-
Metabolism of Cyclic Amines (Pyrrolidines)
-
TRK Inhibitor SAR (Larotrectinib Context)
-
Intrinsic Clearance Protocols
Sources
- 1. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis | MDPI [mdpi.com]
- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larotrectinib for the treatment of TRK fusion solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
pKa values of the amine group in 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
[2]
Comparative pKa Data
Analyzing structurally similar compounds validates our prediction range.[2]
| Compound | Structure | Primary Amine pKa | Ring N pKa | Notes |
| Pyrrolidin-3-amine | Unsubstituted | ~9.6 | ~11.3 | Both nitrogens are basic.[2] |
| 1-Phenylpyrrolidin-3-amine | N-Phenyl | ~9.0 – 9.2 | ~3.0 | Ring N deactivated by phenyl. |
| 1-(2,6-Difluorophenyl)- | N-(2,6-F2-Ph) | ~8.5 – 8.8 | < 2.0 | Fluorines further lower pKa via induction.[2] |
| Benzylamine | Ph-CH2-NH2 | 9.3 | N/A | Reference for aliphatic amine near aryl.[2] |
Note: Values for analogs are derived from consensus databases (e.g., PubChem, ChEMBL) and Hammett equation extrapolations. [1, 2]
Experimental Protocol: Potentiometric Titration
To determine the exact pKa experimentally, Potentiometric Titration is the "Gold Standard" method due to its high precision for pKa values between 2 and 12.
Methodology Overview
Since the compound is likely sparingly soluble in pure water as a free base, a cosolvent method (e.g., Methanol/Water) is recommended, followed by Yasuda-Shedlovsky extrapolation to zero organic solvent.[1]
Step-by-Step Protocol
-
Preparation of Titrant:
-
Prepare 0.1 M HCl and 0.1 M KOH (carbonate-free).
-
Standardize KOH against Potassium Hydrogen Phthalate (KHP).[2]
-
-
Sample Preparation:
-
Weigh ~3-5 mg of this compound.[2]
-
Dissolve in 20 mL of 0.15 M KCl solution (to maintain constant ionic strength).
-
Self-Validation Check: If the compound does not dissolve, add Methanol (up to 30% v/v) and note the percentage for extrapolation.
-
-
Titration:
-
Data Analysis:
Experimental Workflow Diagram
Implications for Drug Development
Solubility & Salt Selection
-
pH < 8.0: The primary amine is protonated (
).[2] The molecule will have good aqueous solubility.[2] -
pH > 9.0: The amine deprotonates to the neutral free base.[2] Solubility will drop precipitously.[2]
-
Recommendation: For formulation, target salts such as Hydrochloride (HCl) or Mesylate , which will protonate the primary amine and stabilize the solid form.[1]
Membrane Permeability
-
At physiological pH (7.4), the compound is predominantly cationic (~90-95% ionized).
-
While this aids solubility, it may limit passive diffusion across the blood-brain barrier (BBB) unless active transport is involved. However, the lipophilic 2,6-difluorophenyl tail may balance this by increasing the overall LogD.[1]
References
-
PubChem. Compound Summary for 1-Phenylpyrrolidin-3-amine. National Library of Medicine (US).[2] Available at: [Link]
-
Manallack, D. T. (2007).[1][2] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[1][2] Available at: [Link]
-
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Standard text for pKa methodology).
Physicochemical Profiling: Lipophilicity and LogP Determinants of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
[1]
Executive Summary
1-(2,6-Difluorophenyl)pyrrolidin-3-amine is a critical building block in the synthesis of kinase inhibitors and GPCR ligands.[1] Its physicochemical behavior is defined by a "tug-of-war" between the lipophilic, metabolically stable 2,6-difluorophenyl moiety and the highly polar, ionizable primary amine at position 3.[1]
This guide provides a deep dive into the lipophilicity (LogP) and distribution coefficient (LogD) of this scaffold. Unlike simple neutral compounds, the behavior of this molecule is strictly pH-dependent.[1] We analyze the theoretical underpinnings of its solubility profile and provide rigorous, self-validating protocols for experimental determination.
Part 1: Molecular Architecture & Theoretical Profiling[1]
To understand the lipophilicity of this molecule, we must deconstruct it into its functional pharmacophores.[1] The molecule is not a static entity; its charge state changes dynamically with the biological environment.[1]
Structural Components and Contributions[1][2][3]
| Fragment | Chemical Feature | Contribution to Lipophilicity | Physicochemical Impact |
| Pyrrolidine Ring | Saturated Heterocycle | Moderate (+0.2 LogP) | Provides a rigid scaffold, directing vectors of attached groups.[1] |
| 2,6-Difluorophenyl | Fluorinated Aromatic | High (+1.5 to +2.0 LogP) | Metabolic Blockade: The 2,6-F pattern blocks oxidative metabolism at ortho positions.Conformational Lock: Steric bulk forces the pyrrolidine ring out of planarity, reducing conjugation. |
| 3-Amine (-NH₂) | Primary Amine | Negative (-1.2 LogP) | Ionization Center: High basicity ( |
The "Fluorine Effect" on LogP
The 2,6-difluoro substitution is not merely for metabolic stability; it drastically alters the solvation shell. Fluorine is highly electronegative but has low polarizability.[1]
-
Lipophilicity Boost: Unlike chlorine or bromine, fluorine does not always increase LogP linearly.[1] However, in this aromatic system, the hydrophobic surface area increases.[1]
-
Dipole Moment: The C-F bonds create a strong dipole.[1] In the 2,6-position, these dipoles oppose the N-aryl bond vector, creating a unique electrostatic potential surface (ESP) that reduces water hydrogen bonding to the aniline nitrogen (N1), effectively making the "left" side of the molecule more lipophilic than predicted by simple summation.
Theoretical vs. Physiological Values
A common error in drug design is relying on cLogP (neutral species) for amines.[1]
-
cLogP (Neutral):
(Predicted).[1] This represents the molecule in a non-ionized state (e.g., at pH 12).[1] -
LogD
(Physiological): At pH 7.4, the primary amine (pKa ~9.[1]5) is >99% protonated ( ).[1] This charge drastically increases water solubility.[1]-
Calculation:
[1] -
Result: LogD
is likely negative (approx. -0.5 to -0.8), indicating the molecule is hydrophilic in blood plasma.
-
Part 2: Ionization Pathways & Biological Logic
The following diagram illustrates the ionization equilibrium that dictates the molecule's ability to cross biological membranes (like the Blood-Brain Barrier).
Figure 1: The primary amine acts as a "solubility anchor" at physiological pH. Only the small fraction of neutral species allows for passive diffusion.
Part 3: Experimental Protocols (The "How-To")
To determine the exact LogP and pKa values, standard shake-flask methods are insufficient due to the molecule's high ionization. The Potentiometric Titration method is the Gold Standard for this class of compounds.
Protocol A: Potentiometric pKa & LogP Determination
Instrument: Sirius T3 or equivalent potentiometric titrator.[1] Principle: Measures the shift in pKa in the presence of octanol to calculate LogP simultaneously.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (approx. 0.5 mg) in 0.15 M KCl solution (to mimic physiological ionic strength).
-
Acidification: Lower pH to 2.0 using 0.5 M HCl. The amine is fully protonated.[1]
-
Aqueous Titration (pKa): Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.
-
Dual-Phase Titration (LogP): Repeat the titration in the presence of varying ratios of water-saturated octanol.
Protocol B: High-Throughput RP-HPLC (LogD Surrogate)
For rapid screening of derivatives, use Chromatographic Hydrophobicity Index (CHI).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase:
-
Gradient: 0% to 100% B over 5 minutes.
-
Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Atenolol).[1]
-
Correlation: Plot Retention Time (
) vs. Known LogD to generate a calibration curve.-
Note: The 2,6-difluoro group may cause "fluorine skid" (lower retention than expected based on carbon count) due to low polarizability.[1]
-
Part 4: Experimental Workflow Visualization
The following diagram outlines the decision tree for selecting the correct experimental method based on the stage of drug development.
Figure 2: Decision matrix for physicochemical characterization.
Part 5: Data Interpretation & Applications[1]
Blood-Brain Barrier (BBB) Implications
For CNS drugs, the ideal LogD
-
This Molecule: With a predicted LogD
, the parent scaffold is CNS negative (poor penetration) via passive diffusion.[1] -
Optimization Strategy: To enable CNS penetration, the primary amine must be capped (e.g., amide formation) or the pKa lowered (e.g., alpha-fluorination) to increase the fraction of neutral species.
Oral Bioavailability
Despite low LogD, oral bioavailability may be high due to active transport (mimicking amino acids like proline) or paracellular transport of the small cation.[1] The 2,6-difluoro group protects against rapid hepatic clearance.[1]
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Seminal text on pKa/LogP methodology). Link
-
Linclau, B., et al. (2020).[1][4] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1][4] Beilstein Journal of Organic Chemistry, 16, 2282–2301.[1] Link
-
PubChem Compound Summary. (2023). Fluorinated Pyrrolidine Derivatives. National Library of Medicine.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine | C20H19F2N3 | CID 10065796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 4. semanticscholar.org [semanticscholar.org]
Methodological & Application
Technical Application Note: Scalable Synthesis of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
The following Application Note and Protocol is designed for research and development professionals synthesizing 1-(2,6-Difluorophenyl)pyrrolidin-3-amine . This guide prioritizes the Buchwald-Hartwig Cross-Coupling strategy, identified as the most robust method to overcome the steric and electronic challenges presented by the 2,6-difluoro substitution pattern.
Abstract & Strategic Overview
The synthesis of This compound presents a specific regiochemical challenge. The 2,6-difluoro substitution pattern on the aromatic ring creates significant steric hindrance at the ipso-carbon, impeding standard nucleophilic aromatic substitution (
Therefore, this protocol utilizes a Pd-catalyzed Buchwald-Hartwig amination . This route ensures complete regiocontrol and high yields by coupling 1-bromo-2,6-difluorobenzene with N-Boc-3-aminopyrrolidine , followed by acid-mediated deprotection.
Retrosynthetic Analysis
The synthesis is disconnected into two primary stages: the construction of the C-N bond via cross-coupling and the removal of the carbamate protecting group.
Figure 1: Retrosynthetic strategy prioritizing the C-N bond formation via Pd-catalysis to bypass steric hindrance.
Critical Route Analysis: Why Buchwald-Hartwig?
| Feature | Buchwald-Hartwig Route (Recommended) | |
| Regioselectivity | Poor. Nucleophilic attack favors the less hindered 1-position, yielding the 2,3-difluoro isomer. | Excellent. The reaction occurs exclusively at the C-Br bond. |
| Substrate Scope | Requires strong electron-withdrawing groups (EWG) like | Works efficiently with unactivated or sterically hindered halides (like 2,6-difluoro). |
| Steric Tolerance | Low. Ortho-fluorines repel the incoming amine nucleophile. | High. Bulky ligands (e.g., RuPhos, BrettPhos) facilitate oxidative addition and reductive elimination. |
| Scalability | Limited by isomer separation difficulties. | Highly scalable; purification is simplified. |
Experimental Protocol
Step 1: N-Arylation via Buchwald-Hartwig Coupling
Objective: Couple 1-bromo-2,6-difluorobenzene with tert-butyl pyrrolidin-3-ylcarbamate.
Mechanistic Insight: The 2,6-difluoro motif imposes steric crowding around the Pd center during the catalytic cycle. We utilize RuPhos or BrettPhos , dialkylbiaryl phosphine ligands specifically engineered to form mono-ligated Pd species that accommodate bulky substrates and accelerate reductive elimination.
Reagents & Materials
-
Substrate A: 1-Bromo-2,6-difluorobenzene (1.0 equiv)
-
Substrate B: tert-Butyl pyrrolidin-3-ylcarbamate (1.1 equiv) [Note: Use (S)-enantiomer for chiral target]
-
Catalyst: RuPhos Pd G2 (2–5 mol%) or
(2 mol%) + RuPhos (4 mol%) -
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
-
Atmosphere: Argon or Nitrogen (strictly inert)
Procedure
-
Setup: In a glovebox or under a flow of argon, charge a dried reaction vial/flask with Substrate B (1.1 equiv),
(1.5 equiv), and RuPhos Pd G2 precatalyst (0.02 equiv).-
Note: If using
/Ligand, premix them in the solvent for 5 mins before adding to the reaction.
-
-
Solvent Addition: Add anhydrous Toluene (degassed).
-
Substrate Addition: Add 1-Bromo-2,6-difluorobenzene (1.0 equiv) via syringe.
-
Reaction: Seal the vessel and heat to 85–100 °C for 4–16 hours.
-
Monitoring: Monitor by LC-MS or TLC (Hex/EtOAc). The product usually has a higher
than the amine starting material.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify via Flash Column Chromatography (Silica Gel, 0–30% EtOAc in Hexanes).
-
Yield Target: 75–90%.
-
Step 2: Boc-Deprotection
Objective: Remove the tert-butoxycarbonyl group to release the primary amine.
Reagents
-
Substrate: N-Boc-1-(2,6-difluorophenyl)pyrrolidin-3-amine (from Step 1)
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Solvent: Dichloromethane (DCM) (for TFA method)
Procedure (TFA Method)
-
Dissolution: Dissolve the intermediate in DCM (approx. 5–10 mL per gram).
-
Acidification: Cool to 0 °C. Add TFA dropwise (ratio 1:4 TFA:DCM).
-
Reaction: Warm to room temperature and stir for 1–2 hours.
-
Monitoring: TLC should show complete consumption of the starting material (ninhydrin stain active for free amine).
-
-
Workup (Free Base):
-
Concentrate in vacuo to remove excess TFA/DCM.
-
Redissolve in DCM and wash with saturated aqueous
or (careful with emulsions). -
Dry organic layer over
, filter, and concentrate.
-
-
Workup (Salt Form - Recommended for Stability):
-
If using HCl/Dioxane: Concentrate the reaction mixture to dryness. Triturate the solid with diethyl ether or MTBE to obtain the hydrochloride salt as a white/off-white solid.
-
Mechanism of Action (Buchwald Cycle)
The following diagram illustrates the catalytic cycle, highlighting the role of the bulky ligand in facilitating the coupling of the hindered 2,6-difluoroaryl system.
Figure 2: Catalytic cycle emphasizing the necessity of specialized ligands for hindered substrates.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Catalyst deactivation or insufficient temperature. | Ensure inert atmosphere ( |
| Debromination (Ar-H) | Use anhydrous solvents. Ensure amine is dry.[2] | |
| Incomplete Deprotection | Insufficient acid or time. | Increase reaction time. If using HCl/Dioxane, ensure reagent is fresh (HCl gas can escape). |
| Regioisomer Impurities | Starting material contamination. | Verify 1-bromo-2,6-difluorobenzene purity by GC-MS prior to use. |
Safety & Handling
-
1-Bromo-2,6-difluorobenzene: Irritant. Avoid inhalation.
-
Palladium Catalysts: Heavy metals. Dispose of in dedicated heavy metal waste streams.
-
TFA/HCl: Corrosive. Perform deprotection in a fume hood.
-
Reaction Pressure: Step 1 involves heating near the boiling point of toluene; use a pressure-rated vial or reflux condenser.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Sigma-Aldrich. (S)-3-(Boc-amino)pyrrolidine Product Specification. Link
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link
Sources
High-Fidelity Buchwald-Hartwig Amination of 2,6-Difluoroaniline Scaffolds
Executive Summary
The coupling of 2,6-difluoroaniline derivatives presents a "perfect storm" of synthetic challenges: the ortho-fluorine atoms impose significant steric hindrance while simultaneously draining electron density from the nitrogen center (pKa ~1.8 vs. 4.6 for aniline), rendering it a poor nucleophile. Standard protocols utilizing BINAP or DPPF often fail, resulting in recovered starting material or hydrodehalogenation of the aryl halide.
This guide details a validated protocol using BrettPhos Pd G4 , a fourth-generation palladacycle precatalyst designed specifically to engage electronically deactivated primary amines. By leveraging the specific bite angle and electronic richness of the BrettPhos ligand, researchers can achieve high-yielding monoarylation under mild conditions.
Mechanistic Insight: The "Deactivated Nucleophile" Problem
To troubleshoot and optimize this reaction, one must understand why it fails under standard conditions. The catalytic cycle for 2,6-difluoroaniline faces two critical bottlenecks:
-
Amine Coordination (The Electronic Barrier): The inductive effect of the two fluorine atoms significantly reduces the Lewis basicity of the nitrogen lone pair. The amine struggles to displace the halide/pseudohalide from the Pd(II) intermediate.
-
Reductive Elimination (The Steric Barrier): Once the amine is bound, the sheer bulk of the 2,6-difluoro substitution pattern creates crowding around the square-planar Pd center, often stalling the final bond-forming step.
Visualization: The BrettPhos Catalytic Cycle
The following diagram illustrates the catalytic pathway, highlighting the specific role of the bulky, electron-rich BrettPhos ligand in overcoming these energy barriers.
Figure 1: Catalytic cycle highlighting the amine coordination bottleneck common to electron-deficient anilines.
Optimization Strategy: Component Selection
Ligand Selection: Why BrettPhos?
For 2,6-difluoroaniline, BrettPhos (and its congener RuPhos ) is superior to earlier generations (BINAP, Xantphos).
-
Electronic Effect: The dialkylbiaryl phosphine backbone is electron-rich, preventing the formation of inactive palladium dimers.
-
Selectivity: BrettPhos is highly selective for primary amines over secondary amines, preventing over-arylation (formation of triarylamines), which is a risk even with hindered substrates.
The Precatalyst: Pd G4 vs. In Situ
We strongly recommend BrettPhos Pd G4 (or G3) over mixing Pd(OAc)₂ + Ligand.
-
Reasoning: In situ mixing often leads to uncertain L:Pd ratios. Excess free ligand can inhibit the reaction, while insufficient ligand leads to Pd black precipitation. G4 precatalysts ensure a precise 1:1 active species generation upon activation by the base.
Base Selection[1]
-
Standard (Robust): Sodium tert-butoxide (NaOtBu ). Its high basicity ensures rapid deprotonation of the coordinated amine.
-
Base-Sensitive Substrates: Cesium Carbonate (Cs₂CO₃ ).[1][2] Requires higher temperatures/longer times but tolerates esters/nitriles on the coupling partner.
Standard Operating Protocol (SOP)
Target Reaction: Coupling of 2,6-difluoroaniline (1.2 equiv) with Aryl Bromide (1.0 equiv).
Materials Checklist
-
Precatalyst: BrettPhos Pd G4 (Sigma-Aldrich #804276)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed)
-
Base: NaOtBu (Sublimed grade preferred)
-
Atmosphere: Argon or Nitrogen (Glovebox or Schlenk line)[3]
Step-by-Step Methodology
Step 1: Vessel Charging (Glovebox Preferred)
-
Into a 4 mL screw-cap vial (or Schlenk tube), weigh BrettPhos Pd G4 (1–3 mol%).
-
Note: Start with 1 mol% for aryl iodides/bromides; increase to 3 mol% for aryl chlorides.
-
-
Add Aryl Halide (1.0 mmol, 1.0 equiv).
-
If liquid, add via syringe in Step 2.
-
-
Add 2,6-Difluoroaniline (1.2 mmol, 1.2 equiv).
-
Add NaOtBu (1.4 mmol, 1.4 equiv).
-
Critical: The base must be dry. Clumped/yellowed NaOtBu will kill the reaction.
-
Step 2: Solvation and Sealing
-
Add Anhydrous Dioxane (concentration 0.2 M, approx. 5 mL for 1 mmol scale).
-
Add a magnetic stir bar.
-
Seal the vial with a PTFE-lined cap.
-
If using Schlenk line: Evacuate and backfill with Argon 3x before adding solvent.[4]
Step 3: Reaction
-
Place in a pre-heated heating block at 100 °C .
-
Stir vigorously (800+ RPM).
-
Why? The reaction is heterogeneous (base is insoluble). Mass transfer is critical.
-
-
Run for 2–12 hours. Monitor by LC-MS.[5]
-
Endpoint: Look for consumption of Aryl Halide.
-
Step 4: Workup[5]
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Filter through a small pad of Celite/Silica to remove Pd and salts.
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Optimization Logic
If the reaction fails, use the following decision tree to diagnose the failure mode.
Figure 2: Diagnostic workflow for reaction failure.
Comparative Data: Ligand Performance
Conditions: 1.0 equiv Ar-Br, 1.2 equiv 2,6-difluoroaniline, 1.4 equiv NaOtBu, Dioxane, 100°C, 12h.
| Ligand | Precatalyst | Yield (%) | Notes |
| BrettPhos | Pd G4 | 92% | Recommended. Clean conversion. |
| RuPhos | Pd G3 | 81% | Good alternative, slightly more dehalogenation. |
| XPhos | Pd G2 | 45% | Significant starting material remaining. |
| BINAP | Pd(OAc)₂ | <10% | Fails to promote coupling with this steric profile. |
| P(tBu)₃ | Pd₂dba₃ | 15% | Catalyst decomposition observed. |
References
-
Maiti, D., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Fors, B. P., et al. "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions."[6] Journal of the American Chemical Society, 2010.[6]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
Application Notes and Protocols: Enantioselective Synthesis of (S)-1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Abstract
This document provides a comprehensive technical guide for the enantioselective synthesis of (S)-1-(2,6-Difluorophenyl)pyrrolidin-3-amine, a key chiral intermediate in the development of various pharmacologically active agents. The guide is intended for an audience of researchers, scientists, and drug development professionals. It details a robust and scalable synthetic route, starting from commercially available (S)-3-aminopyrrolidine dihydrochloride. The core of this methodology lies in a strategic N-arylation reaction. This guide offers in-depth explanations of the experimental choices, detailed step-by-step protocols, and methods for self-validation to ensure scientific integrity.
Introduction: Significance and Synthetic Strategy
The 3-aminopyrrolidine scaffold is a privileged structural motif found in a multitude of biologically active compounds.[1][2] The specific enantiomer, (S)-1-(2,6-Difluorophenyl)pyrrolidin-3-amine, is a crucial building block in the synthesis of various therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) and chemokine receptor 2 (CCR2) antagonists.[1] The presence of the 2,6-difluorophenyl group often enhances metabolic stability and modulates the pharmacokinetic properties of the final drug molecule.
The synthesis of chiral 1-aryl-3-aminopyrrolidines can be approached through several strategies, including the N-arylation of a pre-existing chiral 3-aminopyrrolidine core or the construction of the pyrrolidine ring with the aryl group already in place.[3][4] This guide focuses on the former approach due to the commercial availability and cost-effectiveness of chiral 3-aminopyrrolidine precursors.[5][6]
The selected synthetic strategy involves the direct N-arylation of a protected (S)-3-aminopyrrolidine derivative with 1-bromo-2,6-difluorobenzene. This approach offers a convergent and efficient route to the target molecule. Key considerations for this synthesis include the choice of protecting group for the 3-amino functionality, the selection of an appropriate catalyst and reaction conditions for the N-arylation step, and the final deprotection to yield the desired product.
Overall Synthetic Workflow
The synthesis is designed as a two-step process, starting from (S)-3-Aminopyrrolidine dihydrochloride. The workflow is visualized in the diagram below.
Sources
- 1. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
Application Note: Precision Synthesis of N-Aryl Pyrrolidines via SnAr
Executive Summary & Pharmaceutical Relevance
The N-aryl pyrrolidine motif is a "privileged scaffold" in medicinal chemistry, ubiquitous in blockbuster therapeutics ranging from antihypertensives (e.g., Enalapril, Captopril) to antivirals (Telaprevir) and antipsychotics. Its saturated five-membered ring offers unique conformational rigidity that often improves metabolic stability and target binding affinity compared to acyclic amines.
While transition-metal-catalyzed methods (Buchwald-Hartwig) exist, Nucleophilic Aromatic Substitution (SnAr) remains the preferred method for scale-up due to its atom economy, absence of heavy metals, and operational simplicity—provided the substrate rules are understood.
This guide moves beyond basic textbook definitions to provide a rigorous, data-driven approach to synthesizing N-aryl pyrrolidines, focusing on the "Element Effect," solvent selection (including green alternatives like Cyrene™), and self-validating troubleshooting workflows.
Mechanistic Insight: The "Element Effect" Anomaly
To master this reaction, one must understand why SnAr defies the logic of aliphatic substitution (
The Meisenheimer Complex
Unlike
-
Step 1 (Rate Determining): The pyrrolidine nitrogen attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
-
Step 2 (Fast): Re-aromatization occurs via the ejection of the leaving group.[1][2]
Why Fluorine > Iodine?
In standard organic chemistry, Iodide is a better leaving group than Fluoride due to a weaker C-X bond. In SnAr, this order is inverted (The Element Effect ).[3]
-
Causality: The highly electronegative Fluorine atom inductively withdraws electron density from the ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon.
-
Result: This accelerates the rate-determining nucleophilic attack.[4] Since C-F bond breaking occurs in the fast second step, the strength of the C-F bond is irrelevant to the overall rate.
Leaving Group Reactivity Order:
Visualizing the Pathway
The following diagram illustrates the critical energy landscape and the role of the Electron Withdrawing Group (EWG) in stabilizing the transition state.
Caption: Reaction coordinate of SnAr showing the rate-determining formation of the Meisenheimer complex.
Strategic Optimization & Green Chemistry
Selection of solvent and base is not arbitrary; it dictates the reaction rate and impurity profile.
Solvent Selection: The Dipolar Aprotic Requirement
SnAr reactions require polar aprotic solvents to solvate the cationic counter-ion of the base, leaving the pyrrolidine (or its anion) "naked" and highly reactive.
| Solvent | Polarity | Toxicity | Suitability | Notes |
| DMSO | High | Low/Mod | Standard | Excellent rate acceleration; difficult to remove (high BP). |
| DMF/NMP | High | High | Avoid | Reprotoxic (REACH restricted). Use only if necessary. |
| Cyrene™ | High | Low | Green | Bio-based (cellulose).[5] High BP. Caution: Unstable with strong bases (NaH). |
| Ethanol | High | Low | Limited | Protic nature solvates nucleophile, slowing reaction (H-bonding). |
Base Selection
-
Inorganic Carbonates (
, ): Standard choice. Cesium is faster due to the "Cesium Effect" (higher solubility in organic solvents). -
Tertiary Amines (DIPEA, TEA): Useful for homogenous conditions but can act as competing nucleophiles if sterically unhindered.
-
Excess Pyrrolidine: Can serve as both nucleophile and base (requires 2.0+ equivalents).
Experimental Protocols
Protocol A: Standard High-Throughput Synthesis (DMSO)
Best for: Library generation, unreactive substrates (Cl/Br leaving groups).
Reagents:
-
Aryl Fluoride/Chloride (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
- (1.5 equiv)
-
DMSO (anhydrous, 0.5 M concentration)
Procedure:
-
Setup: Charge a reaction vial with Aryl Halide (1.0 mmol) and
(207 mg, 1.5 mmol). -
Solvation: Add DMSO (2.0 mL). Stir to create a suspension.
-
Addition: Add Pyrrolidine (100 µL, 1.2 mmol) dropwise.
-
Note: Exotherm possible with highly activated substrates (e.g., 2,4-dinitrofluorobenzene).
-
-
Reaction: Heat to 80°C for 2–4 hours. Monitor via TLC/LCMS.
-
Checkpoint: If conversion <50% after 2h, increase temp to 100°C or switch to
.
-
-
Workup: Cool to RT. Dilute with water (10 mL) to precipitate the product.
-
If solid: Filter and wash with water.
-
If oil: Extract with EtOAc (3x), wash with brine, dry over
.
-
Protocol B: Green Synthesis in Cyrene™
Best for: Sustainability-focused workflows, activated substrates (F/NO2).
Reagents:
-
Aryl Fluoride (1.0 equiv)
-
Pyrrolidine (2.5 equiv - acts as base)
-
Cyrene™ (dihydrolevoglucosenone)[5]
Procedure:
-
Setup: Dissolve Aryl Fluoride (1.0 mmol) in Cyrene™ (2.0 mL).
-
Addition: Add Pyrrolidine (2.5 mmol) slowly.
-
Critical: Do NOT use strong inorganic bases (KOH, NaH) or high temps (>100°C) with Cyrene as it can undergo aldol-type polymerization.
-
-
Reaction: Stir at 60°C for 1–2 hours.
-
Workup: Add water (15 mL). Cyrene is water-miscible; the product should crash out or form an oil layer.
-
Purification: Recrystallize from EtOH/Water if necessary.
Troubleshooting: The Self-Validating System
Use this logic flow to diagnose failures.
Caption: Decision tree for troubleshooting stalled SnAr reactions.
Common Failure Modes
-
"The reaction is stuck at 10% conversion."
-
Cause: Likely using an Aryl Chloride/Bromide without sufficient activation.
-
Fix: Switch to Aryl Fluoride . The rate increase can be 100-1000x.
-
-
"I see a new spot, but it's not product."
-
Cause: Hydrolysis of the Fluoride by trace water (
attacks instead of pyrrolidine). -
Fix: Dry solvent (molecular sieves) and increase Pyrrolidine equivalents to outcompete water.
-
-
"The Cyrene reaction turned into black tar."
-
Cause: Base-catalyzed polymerization of the solvent.
-
Fix: Remove inorganic base; use excess amine as the base or switch back to DMSO.
-
References
-
Mechanism & Element Effect
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]
-
-
Substrate Scope & Conditions
-
Green Solvents (Cyrene)
-
A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. AIR Unimi. Available at: [Link]
-
-
Pharmaceutical Applications
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. air.unimi.it [air.unimi.it]
- 6. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
Reductive amination methods involving 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
APPLICATION NOTE: AN-2026-DFP Optimized Reductive Amination Protocols for 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Executive Summary
This application note details high-fidelity protocols for the reductive amination of This compound (CAS: 1096336-44-5). This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, where the 2,6-difluorophenyl moiety serves as a metabolically stable, lipophilic anchor that modulates physicochemical properties (logD, pKa).
The primary challenge with this substrate lies in the electronic modulation of the pyrrolidine ring by the electron-deficient N-aryl group. Unlike simple aminopyrrolidines, the N1-nitrogen is non-basic and non-nucleophilic, directing all chemoselectivity to the C3-primary amine. However, the inductive effect of the difluorophenyl group can slightly lower the nucleophilicity of the C3-amine, requiring optimized pH control and hydride sources.
Mechanistic Insight & Strategic Planning
Chemical Properties
-
Reactive Center: C3-Primary Amine (
). -
Electronic Environment: The 2,6-difluorophenyl group at N1 is strongly electron-withdrawing. This reduces the basicity of the pyrrolidine nitrogen (making it aniline-like but even less reactive), preventing N1-alkylation side reactions.
-
Solubility Profile: High lipophilicity due to the difluoroaryl group. Excellent solubility in DCM, DCE, and THF; poor solubility in water/methanol mixtures without acid.
Reaction Pathway
The reaction proceeds via the formation of a hemiaminal , followed by dehydration to an iminium ion (or imine), which is then selectively reduced.[3]
Experimental Protocols
Method A: The "Gold Standard" (STAB Protocol)
Best for: Aldehydes and unhindered ketones (e.g., acetone, cyclohexanone). Reagent: Sodium Triacetoxyborohydride (STAB) – Mild, selective for imines over ketones.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Amine Substrate | 1.0 | Limiting Reagent |
| Aldehyde/Ketone | 1.1 – 1.2 | Electrophile |
| NaBH(OAc)3 (STAB) | 1.4 – 1.6 | Hydride Source |
| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst (pH adjustment) |
| DCE (1,2-Dichloroethane) | 0.1 – 0.2 M | Solvent (Anhydrous) |
Step-by-Step Protocol:
-
Preparation: In a flame-dried reaction vial, dissolve This compound (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).
-
Activation: Add the Aldehyde/Ketone (1.1 equiv) followed by Acetic Acid (1.5 equiv).
-
Note: Stir for 15–30 minutes at Room Temperature (RT) to allow hemiaminal/imine equilibrium establishment.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Seal the vial and stir at RT for 2–16 hours. Monitor by LC-MS (Target mass = Amine + Ketone - 16 + 2).
-
Workup:
-
Quench with saturated aqueous NaHCO3 (pH > 8).
-
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over Na2SO4 , and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH/NH4OH gradient) is typically required to remove excess ketone-derived alcohols.
Method B: Titanium-Mediated Reductive Amination
Best for: Sterically hindered ketones, electron-deficient amines, or when Method A fails (low conversion). Reagent: Titanium(IV) isopropoxide [Ti(OiPr)4] acts as a Lewis acid and water scavenger, driving imine formation.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Amine Substrate | 1.0 | Limiting Reagent |
| Ketone | 1.2 – 1.5 | Electrophile |
| Ti(OiPr)4 | 1.5 – 2.0 | Lewis Acid / Dehydrating Agent |
| NaBH4 | 2.0 | Stronger Reducing Agent |
| THF (Tetrahydrofuran) | 0.2 M | Solvent (Anhydrous) |
Step-by-Step Protocol:
-
Imine Formation: In a dried flask under Nitrogen/Argon, dissolve the Amine (1.0 equiv) and Ketone (1.2 equiv) in anhydrous THF .
-
Titanium Addition: Add Ti(OiPr)4 (1.5 equiv) dropwise.
-
Critical: Stir the mixture at RT (or 50°C for very hindered ketones) for 6–18 hours. This step forms the titanium-imine complex.
-
-
Reduction: Cool the reaction to 0°C . Add NaBH4 (2.0 equiv) carefully. Then, add MeOH (approx. 1 mL per mmol substrate) dropwise to solubilize the borohydride.
-
Caution: Exothermic hydrogen evolution.
-
-
Workup (The "Titanium Crash"):
-
Quench by adding 1N NaOH or Rochelle's Salt solution .
-
A heavy white/yellow precipitate (TiO2) will form. Filter this through a Celite pad.
-
Extract the filtrate with EtOAc or DCM.
-
-
Purification: Standard flash chromatography.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Imine formation is unfavorable (sterics). | Switch to Method B (Ti-mediated). Heat the imine formation step to 50°C before reduction. |
| Over-Alkylation (Dialkylation) | Primary amine is too nucleophilic; Aldehyde is too reactive. | Use STAB (Method A).[3] Add the aldehyde slowly (syringe pump) to the amine/STAB mixture. |
| Side Product: Alcohol | Direct reduction of ketone by borohydride. | Ensure pH is 5–6 (Method A). In Method B, ensure imine formation is complete (check by NMR/LCMS) before adding NaBH4. |
| Poor Solubility | Amine salt formation. | Use DCE or DCM as solvent. Avoid MeOH for the initial imine formation step if solubility is poor. |
Decision Workflow
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, 1995, 60(15), 4928–4929. Link
-
Li, G., et al. "Engineered Imine Reductase for Larotrectinib Intermediate Manufacture." ACS Catalysis, 2022, 12(21), 13467–13477. (Provides relevant context on difluorophenyl-pyrrolidine stability and enzymatic reduction). Link
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
Sources
Peptide coupling conditions using 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Application Note: Peptide Coupling Conditions using 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Part 1: Introduction & Chemical Rationale
1.1 The Scaffold this compound is a specialized diamine scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., TRK inhibitors similar to Larotrectinib analogs).[1] Its structural uniqueness lies in the presence of two distinct nitrogen centers with vastly different electronic environments.[1]
1.2 Chemoselectivity Analysis (The "Self-Protecting" Mechanism) Successful coupling with this molecule relies on understanding the reactivity difference between the two nitrogen atoms:
-
N1 (Anilinic Nitrogen): This nitrogen is part of an
-aryl system.[1] The attached 2,6-difluorophenyl group is strongly electron-withdrawing (inductive effect of fluorine) and sterically demanding (ortho-substitution).[1] Consequently, the lone pair on N1 is delocalized and sterically shielded, rendering it non-nucleophilic under standard peptide coupling conditions.[1] It effectively acts as a "masked" or "self-protected" amine.[1] -
C3-Amine (Aliphatic Nitrogen): This is a primary aliphatic amine (
) with a typical of ~9–10 (conjugate acid).[1] It is unhindered and highly nucleophilic.[1]
Part 2: Reactivity Visualization
Figure 1: Chemoselectivity map illustrating why the C3-amine couples selectively without protecting the N1-aryl nitrogen.
Part 3: Experimental Protocols
Method A: Standard Coupling (HATU)
Best for: Discovery chemistry, library synthesis, and valuable acid partners.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]
-
Solvent: DMF (Preferred) or DMAc.[1]
Protocol:
-
Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1–0.2 M concentration).
-
Activation: Add HATU (1.1 equiv) and DIEA (2.0 equiv). Stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add This compound (1.0–1.1 equiv). If the amine is an HCl salt, increase DIEA to 3.0–3.5 equiv.[1]
-
Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[1]
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).
Method B: Scalable/Low-Epimerization (T3P)
Best for: Process scale (>5g), chiral acids sensitive to racemization, and easy workup.
Reagents:
-
Coupling Agent: T3P (Propylphosphonic anhydride), usually 50% w/w in EtOAc or DMF.[1]
-
Base: Pyridine or DIEA (Pyridine often gives higher yields with T3P).[1]
-
Solvent: EtOAc, THF, or 2-MeTHF.[1]
Protocol:
-
Preparation: Combine Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).
-
Base Addition: Add Pyridine (2.5–3.0 equiv).[1] Cool to 0°C if the acid is highly prone to racemization; otherwise, RT is fine.[1]
-
Coupling: Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Stir at RT for 2–12 hours.
-
Workup (Critical Advantage):
Method C: Sterically Hindered Acids (Acid Chloride)
Best for: Unreactive/bulky carboxylic acids where HATU fails.
Protocol:
-
Activation: Convert the Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM (0°C to RT, 1 hr). Concentrate to remove excess Oxalyl Chloride.[1]
-
Coupling: Redissolve Acid Chloride in DCM.
-
Addition: Add Amine (1.1 equiv) and Et₃N (1.5 equiv) at 0°C.
-
Reaction: Warm to RT and stir.
Part 4: Decision Matrix & Troubleshooting
Table 1: Condition Selection Guide
| Scenario | Recommended Method | Key Reagents | Notes |
| Standard Discovery | Method A (HATU) | HATU, DIEA, DMF | Highest success rate; easy to monitor.[1] |
| Chiral/Epimerizable Acid | Method B (T3P) | T3P, Pyridine, EtOAc | Low racemization risk; simple aqueous workup. |
| Scale-up (>10g) | Method B (T3P) | T3P, 2-MeTHF | Avoids expensive HATU; safer byproducts.[1] |
| Bulky/Tertiary Acid | Method C (Acid Cl) | (COCl)₂, Et₃N, DCM | Forces reaction via highly reactive intermediate. |
| Acid Sensitive Substrate | Method A (EDC) | EDC, HOBt, DCM | Milder activation; water-soluble urea byproduct.[1] |
Troubleshooting:
-
Low Yield: Check the quality of the amine.[1] Free base amines can absorb CO₂ from air to form carbamates.[1] If using the HCl salt, ensure enough base (DIEA) is added to liberate the free amine.
-
Regioselectivity Issues: Extremely rare.[1] If N1 coupling is suspected (only possible with extremely reactive acid chlorides and forcing conditions), switch to T3P (milder).[1]
-
Purification: If the product co-elutes with the aniline impurity, use an acidic wash (1M HCl). The product (amide) is neutral, while the unreacted amine will protonate and move to the aqueous layer.
Part 5: Process Workflow Diagram
Figure 2: Decision tree for selecting the optimal coupling protocol based on substrate properties and scale.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link
-
Petersson, M. J., et al. (2014).[1] Synthesis of the TRK Inhibitor Larotrectinib (LOXO-101).[1][4] Note: While Larotrectinib uses a regioisomeric pyrrolidine, the coupling conditions for electron-deficient N-aryl systems are analogous.[1]Link
-
Organic Chemistry Portal. (2024).[1] Peptide Coupling Reagents: HATU, EDC, T3P.[1] Link
Sources
Application Note: Strategic Amine Protection in the Synthesis of 3-Aminopyrrolidine Derivatives
Introduction: The Significance of the 3-Aminopyrrolidine Scaffold
The 3-aminopyrrolidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, five-membered ring structure provides a defined three-dimensional orientation for substituents, which is critical for precise interactions with biological targets such as enzymes and receptors.[3][4] However, the synthetic utility of 3-aminopyrrolidine is complicated by the presence of two distinct nucleophilic sites: a secondary amine within the pyrrolidine ring and a primary amine at the C3-position.
Achieving selective functionalization at one amine in the presence of the other is a significant synthetic challenge. Direct, uncatalyzed N-acylation or alkylation often leads to a mixture of products, including di-substituted derivatives and regioisomers, resulting in low yields and complex purification challenges.[5] Therefore, a robust protecting group strategy is not merely advantageous but essential for the controlled, stepwise synthesis of complex 3-aminopyrrolidine derivatives.[6][7] This guide provides an in-depth analysis of common protecting group strategies, detailing the causality behind their selection and providing field-tested protocols for their application and removal.
The Principle of Orthogonal Protection
In a molecule with multiple reactive functional groups, an effective synthetic strategy relies on the concept of "orthogonal protection".[8] An orthogonal set of protecting groups is one where each group can be removed under specific conditions that do not affect the others.[6][9][10] For 3-aminopyrrolidine, this allows for the selective deprotection and subsequent functionalization of one amine group while the other remains masked. The three most common orthogonal protecting groups used in this context—Boc, Cbz, and Fmoc—are cleaved under acidic, hydrogenolytic, and basic conditions, respectively.
Caption: Orthogonal protecting groups for amines and their distinct cleavage conditions.
Key Protecting Groups: Protocols and Data
The choice of protecting group is dictated by the stability of the substrate and the reaction conditions planned for subsequent synthetic steps.[11]
The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide variety of non-acidic conditions, including basic hydrolysis and catalytic reduction.[11][12] Its removal is typically achieved with strong acids, which generate a volatile isobutylene and carbon dioxide as byproducts.[13]
Protocol 1: Boc Protection of 3-Aminopyrrolidine
-
Dissolution: Dissolve 3-aminopyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a 1:1 mixture of dioxane and water.
-
Base Addition: Add a base, such as triethylamine (TEA, 1.1 eq.) or sodium bicarbonate (NaHCO₃, 2.0 eq.), to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove unreacted amine), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the Boc-protected product, which may be purified further by column chromatography if necessary.
Protocol 2: Acid-Mediated Boc Deprotection
-
Dissolution: Dissolve the Boc-protected 3-aminopyrrolidine derivative in a minimal amount of an appropriate solvent, such as DCM or 1,4-dioxane.
-
Acid Addition: Add an excess of strong acid. Common reagents include 20-50% trifluoroacetic acid (TFA) in DCM or a 4 M solution of HCl in dioxane.[14][15][16]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor for the disappearance of the starting material by TLC or LC-MS. The evolution of CO₂ gas is often observed.[15]
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding TFA or HCl salt. To obtain the free amine, the residue can be dissolved in DCM and washed with a saturated NaHCO₃ solution, or subjected to ion-exchange chromatography.
| Transformation | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| Boc Protection | Boc₂O, TEA | DCM | 0 °C to RT | 4-12 h | >95% |
| Boc Deprotection | 20% TFA | DCM | RT | 1-3 h | >90% |
The Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is a robust protecting group, stable to both acidic and basic conditions.[17] Its primary advantage is its clean and mild removal via catalytic hydrogenolysis, which yields toluene and carbon dioxide as byproducts.[15][18] This makes it an excellent orthogonal partner to the acid-labile Boc group and the base-labile Fmoc group.
Protocol 3: Cbz Protection of an Amine
-
Dissolution (Schotten-Baumann): Dissolve the amine (1.0 eq.) in a biphasic mixture of 1,4-dioxane and 1 M aqueous sodium carbonate (Na₂CO₃) solution.
-
Reagent Addition: Cool the vigorously stirring mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.[19]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Dilute the reaction with water and wash with diethyl ether to remove excess Cbz-Cl. Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Isolation: Extract the product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the Cbz-protected amine.[19]
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10 mol% Pd).[18]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under an H₂ atmosphere (a balloon is often sufficient) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.[18]
| Transformation | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| Cbz Protection | Cbz-Cl, Na₂CO₃ | Dioxane/H₂O | 0 °C to RT | 2-4 h | >90% |
| Cbz Deprotection | H₂, 10% Pd/C | Methanol | RT | 2-16 h | >95% |
Note: Catalytic hydrogenolysis is incompatible with functional groups that can be reduced, such as alkenes, alkynes, and some sulfur-containing moieties.[18] For such cases, alternative deprotection using strong acids like HBr in acetic acid or Lewis acids can be employed.[20][21][22]
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is defined by its lability to mild basic conditions, typically using a secondary amine like piperidine.[23] It is stable to both acidolysis and hydrogenolysis, making it fully orthogonal to both Boc and Cbz groups. This property is heavily exploited in solid-phase peptide synthesis and is equally valuable in solution-phase strategies involving complex amines.[23]
Protocol 5: Fmoc Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 eq.) in a 10% aqueous sodium carbonate solution or a mixture of acetonitrile and water.
-
Reagent Addition: Add 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-18 hours.
-
Work-up: Dilute the mixture with water and wash with diethyl ether to remove unreacted reagents.
-
Isolation: Acidify the aqueous layer with 1 M HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. If the product is an oil, extract with an organic solvent like ethyl acetate.
Protocol 6: Fmoc Deprotection
-
Setup: Dissolve the Fmoc-protected compound in dimethylformamide (DMF).
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).[24]
-
Reaction: Stir the mixture at room temperature. The reaction is typically very fast, often completing within 5-30 minutes.
-
Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The resulting residue, which contains the deprotected amine and the dibenzofulvene-piperidine adduct, can be purified by extraction or chromatography.
| Transformation | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| Fmoc Protection | Fmoc-OSu, Na₂CO₃ | Acetonitrile/H₂O | RT | 4-18 h | >90% |
| Fmoc Deprotection | 20% Piperidine | DMF | RT | 5-30 min | >95% |
Application: A Workflow for Selective Derivatization
A common synthetic challenge is the selective acylation of the exocyclic primary amine followed by alkylation of the endocyclic secondary amine. This requires an orthogonal strategy, as illustrated below using a Boc/Cbz protection scheme.
Caption: Workflow for selective functionalization of 3-aminopyrrolidine.
Causality of the Workflow:
-
Starting Point: Commercially available (R)- or (S)-1-Boc-3-aminopyrrolidine is an ideal starting material.[25] The Boc group masks the more sterically accessible and often more reactive ring nitrogen, leaving the primary amino group available for initial functionalization.
-
First Functionalization: The free primary amine is protected with an orthogonal group, Cbz. Now both amines are protected, but with groups that have different chemical labilities.
-
Selective Deprotection: Treatment with acid selectively cleaves the Boc group without affecting the Cbz group, unmasking the ring nitrogen for the next reaction.[15]
-
Second Functionalization: The newly freed secondary amine can now be modified (e.g., via alkylation or reductive amination) without disturbing the Cbz-protected exocyclic amine.
-
Final Deprotection: The Cbz group is removed via catalytic hydrogenolysis to reveal the final, selectively di-functionalized 3-aminopyrrolidine derivative.
Troubleshooting and Field-Proven Insights
-
Incomplete Boc Deprotection: If deprotection stalls, it may be due to the formation of a stable salt. Adding a small amount of water can sometimes facilitate the reaction, but the primary solution is to extend the reaction time or use a higher concentration of acid.
-
Side Reactions with Boc Deprotection: The tert-butyl cation formed during Boc cleavage is an electrophile and can alkylate sensitive functional groups (e.g., tryptophan or methionine residues in peptides). Including a scavenger like anisole or thioanisole (1-5%) in the reaction mixture can trap this cation.[12]
-
Catalyst Poisoning in Cbz Deprotection: Sulfur-containing compounds can poison the palladium catalyst, inhibiting or stopping the reaction. If the substrate contains sulfur, alternative deprotection methods like using AlCl₃/HFIP or HBr/AcOH should be considered.[20][21]
-
Purification of Free Amines: After deprotection, amines can be difficult to handle due to their basicity and high polarity. Conversion to a crystalline salt (e.g., hydrochloride or tartrate) can aid in purification and storage. For acid-sensitive compounds, purification of the free base on silica gel often requires pre-treatment of the silica with triethylamine or using a more basic stationary phase like alumina.
References
-
Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic-chemistry.org. [Link]
-
Couty, F., et al. (2008). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. The Journal of Organic Chemistry, 69(25), 8883–8886. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
-
Sejong University. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
ResearchGate. (2025). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]
- Google Patents. (n.d.).
-
Mattey, A. P., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Journal of Organic Chemistry, 85(24), 15918–15925. [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. [Link]
-
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]
-
Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research. [Link]
- Google Patents. (n.d.). Process for producing N-protected amino acid.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Catalano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4856. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(50), 6831-6834. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
Glen Research. (n.d.). A New Simplified 3'-Amino-Modifier CPG. [Link]
-
MDPI. (2023). Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. [Link]
Sources
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. media.neliti.com [media.neliti.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cbz-Protected Amino Groups [organic-chemistry.org]
- 21. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 22. tdcommons.org [tdcommons.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. peptide.com [peptide.com]
- 25. nbinno.com [nbinno.com]
Application Note: Microwave-Assisted Synthesis of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 1-(2,6-difluorophenyl)pyrrolidin-3-amine . This scaffold is a critical pharmacophore in various tyrosine kinase inhibitors (e.g., TRK inhibitors) and CNS-active agents.
The synthesis of N-aryl pyrrolidines possessing 2,6-disubstitution on the phenyl ring is historically challenging due to significant steric hindrance and electronic repulsion. Conventional thermal nucleophilic aromatic substitution (SNAr) is often ineffective for 2,6-difluorohalobenzenes due to the deactivating "ortho effect" and the strength of the C-F bonds.
This guide presents a microwave-accelerated Buchwald-Hartwig cross-coupling strategy , utilizing a specific Pd/Ligand system to overcome the energy barriers associated with the oxidative addition to electron-rich, sterically crowded aryl halides.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C–N bond linking the pyrrolidine nitrogen to the 2,6-difluorophenyl ring.
Strategic Considerations:
-
Steric Hindrance: The two fluorine atoms at the ortho positions create a "steric wall," impeding the approach of the palladium catalyst.
-
Electronic Deactivation: While fluorine is electronegative, the C–F bond strength and the electron-rich nature of the di-fluoro ring can make the oxidative addition step rate-limiting.
-
Microwave Advantage: Microwave irradiation (MW) provides rapid, volumetric heating, effectively lowering the activation energy (
) for the reductive elimination step, which is often the bottleneck in sterically hindered aminations.
Workflow Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly via Pd-catalyzed C-N coupling.
Experimental Protocol
Phase 1: Microwave-Assisted Buchwald-Hartwig Coupling
This step couples the aryl halide with the protected amine. We utilize Xantphos , a wide-bite-angle ligand known for facilitating the coupling of hindered substrates.
Reaction Scheme:
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (mmol) | Mass/Vol | Role |
| 2-Bromo-1,3-difluorobenzene | 192.99 | 1.0 | 1.0 | 193 mg | Electrophile |
| 3-(Boc-amino)pyrrolidine | 186.25 | 1.2 | 1.2 | 224 mg | Nucleophile |
| Pd(OAc)₂ | 224.51 | 0.05 | 0.05 | 11.2 mg | Catalyst |
| Xantphos | 578.62 | 0.10 | 0.10 | 58 mg | Ligand |
| Cs₂CO₃ | 325.82 | 2.0 | 2.0 | 652 mg | Base |
| 1,4-Dioxane (Anhydrous) | - | - | - | 4.0 mL | Solvent |
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical for Reproducibility):
-
In a glovebox or under argon flow, add Pd(OAc)₂ and Xantphos to a dry microwave vial (10 mL capacity).
-
Add 1 mL of anhydrous 1,4-dioxane.
-
Stir at Room Temperature (RT) for 5 minutes until the solution turns a clear yellow/orange, indicating active catalyst formation.
-
-
Substrate Addition:
-
Add the 2-Bromo-1,3-difluorobenzene and 3-(Boc-amino)pyrrolidine to the vial.
-
Add the Cs₂CO₃ (finely ground).
-
Add the remaining 3 mL of 1,4-dioxane.
-
Note: Ensure the vial is equipped with a magnetic stir bar capable of high RPM (600+).
-
-
Microwave Irradiation:
-
Seal the vial with a crimp cap (PTFE/Silicone septum).
-
Place in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).
-
Program:
-
Temperature: 110 °C
-
Time: 30 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High (due to polar catalyst/base mix)
-
-
-
Work-up:
-
Cool to RT (compressed air cooling in MW system).
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts; rinse with EtOAc (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient 90:10 to 60:40). The product is typically a white/off-white solid.
-
Phase 2: Boc-Deprotection
The intermediate tert-butyl (1-(2,6-difluorophenyl)pyrrolidin-3-yl)carbamate must be deprotected to yield the free amine.
Methodology
-
Dissolution: Dissolve the purified intermediate (from Phase 1) in DCM (5 mL per mmol).
-
Acidification: Add Trifluoroacetic acid (TFA) (1 mL per mL of DCM) dropwise at 0 °C.
-
Reaction: Allow to warm to RT and stir for 2 hours. Monitor by LC-MS (disappearance of [M+Na]+ peak of Boc-protected species).
-
Work-up (Free Basing):
-
Concentrate to remove excess TFA/DCM.
-
Redissolve in DCM.
-
Wash with saturated aqueous NaHCO₃ (careful: gas evolution).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Final Product: this compound (Oil or low-melting solid).
Mechanistic Insight & Troubleshooting
Why this fails under thermal conditions
Under standard thermal heating (oil bath), the oxidative addition of Pd to 2,6-difluorobromobenzene is sluggish. The bulky ortho-fluorines prevent the planar alignment required for the catalyst to insert. Prolonged heating often leads to hydrodehalogenation (loss of Br replaced by H) rather than coupling.
The Microwave Effect
Microwave irradiation creates localized "hot spots" and efficient energy transfer to the polar transition states. This accelerates the Reductive Elimination step, which is the rate-determining step for bulky amines/aryls.
Catalytic Cycle Visualization
Figure 2: Catalytic cycle highlighting the microwave-accelerated reductive elimination step critical for sterically hindered substrates.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or inactive Pd(0) | Ensure solvents are anhydrous/degassed. Increase catalyst loading to 10 mol%. |
| Debromination (Ar-H formed) | Reaction temperature too high; H-source present | Lower MW temp to 100°C; ensure dioxane is peroxide-free. |
| Black Precipitate (Pd black) | Ligand dissociation | Increase Ligand:Pd ratio to 2.5:1. Switch to BrettPhos. |
| Starting Material Recovery | Steric bulk preventing oxidative addition | Switch precatalyst to Pd(dba)₂ or G3-Xantphos-Pd (pre-formed). |
References
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.[3] PMC. Available at: [Link]
-
Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews. Available at: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Available at: [Link]
-
Preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)... European Patent Office. (Reference for pyrrolidine-fluoroarene scaffolds in drug discovery). Available at: [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles. MDPI. Available at: [Link]
Sources
Application Note: Scalable Synthesis of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Executive Summary
The moiety 1-(2,6-difluorophenyl)pyrrolidin-3-amine represents a critical pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., TRK, JAK selectivity profiles). The 2,6-difluoro substitution pattern on the N-aryl ring confers unique conformational rigidity and metabolic stability but presents significant synthetic challenges due to steric hindrance and electronic deactivation.
This Application Note details a robust, scalable Buchwald-Hartwig Cross-Coupling protocol. Unlike traditional nucleophilic aromatic substitution (
Retrosynthetic Analysis & Route Selection
The Challenge of the 2,6-Difluoro Motif
Attempting to synthesize this target via
The Solution: Transition Metal Catalysis
To ensure the nitrogen is installed exactly between the two fluorine atoms, we must start with a pre-functionalized 2,6-difluoro electrophile.
-
Selected Route: Buchwald-Hartwig Amination.
-
Coupling Partners: 1-Bromo-2,6-difluorobenzene + tert-Butyl pyrrolidin-3-ylcarbamate (Boc-3-aminopyrrolidine).
-
Key Enabler: RuPhos , a bulky biaryl phosphine ligand specifically engineered to facilitate oxidative addition into ortho-disubstituted aryl halides and promote reductive elimination of sterically hindered amines.
Reaction Scheme
Figure 1: Two-step scalable synthesis route ensuring regiochemical purity.
Detailed Experimental Protocol
Step 1: Buchwald-Hartwig Coupling
Objective: C-N bond formation between the sterically hindered 2,6-difluoroaryl halide and the secondary amine of the pyrrolidine.
| Parameter | Specification | Rationale |
| Limiting Reagent | 1-Bromo-2,6-difluorobenzene | The electrophile is generally the dose-limiting component. |
| Nucleophile | 3-(Boc-amino)pyrrolidine (1.1 equiv) | Slight excess ensures complete consumption of the bromide. |
| Catalyst | RuPhos-Pd-G4 (1.0 - 2.0 mol%) | Pre-catalyst ensures rapid activation. RuPhos is essential for ortho-substituted coupling. |
| Base | Sodium tert-butoxide (NaOtBu) (1.5 equiv) | Strong base required for Pd cycle; compatible with Boc group under anhydrous conditions. |
| Solvent | Toluene (Anhydrous) | Non-polar solvent minimizes hydrodebromination side reactions. |
| Concentration | 0.2 M - 0.5 M | High concentration drives kinetics but must manage salt precipitation. |
Protocol:
-
Inerting: Charge a dry reactor with 3-(Boc-amino)pyrrolidine (1.1 equiv), NaOtBu (1.5 equiv), and RuPhos-Pd-G4 (0.01 equiv). Purge with Nitrogen (
) for 15 minutes.-
Note: Using the G4 precatalyst avoids the need to mix Pd(OAc)2 and ligand separately, reducing operator error.
-
-
Solvent Addition: Add anhydrous Toluene (5 volumes relative to bromide mass) via cannula or syringe under
. -
Substrate Addition: Add 1-Bromo-2,6-difluorobenzene (1.0 equiv) dropwise.
-
Reaction: Heat the mixture to 85°C (internal temperature). Agitate vigorously.
-
Monitoring: Monitor by HPLC/UPLC at 2-hour intervals. Reaction is typically complete within 4-6 hours. Look for the disappearance of the bromide peak (
~3.5 min) and appearance of the Boc-intermediate ( ~5.2 min). -
Workup:
-
Cool to room temperature (20-25°C).
-
Quench with water (5 volumes) and dilute with EtOAc (5 volumes).
-
Separate phases. Wash the organic layer with brine.
-
Pd Removal: Treat the organic phase with SiliaMetS® Thiol or charcoal (10 wt% loading) for 1 hour at 50°C to scavenge residual Palladium. Filter through Celite.
-
Concentrate the filtrate to yield the crude N-Boc intermediate as a viscous oil or solid.
-
Step 2: Boc-Deprotection & Salt Formation
Objective: Removal of the tert-butoxycarbonyl protecting group and isolation of the stable hydrochloride salt.
Protocol:
-
Dissolution: Dissolve the crude intermediate from Step 1 in 1,4-Dioxane (3 volumes).
-
Acidification: Slowly add 4M HCl in Dioxane (4.0 equiv) at 20-25°C.
-
Caution: Gas evolution (
and Isobutylene) will occur. Ensure proper venting.
-
-
Precipitation: Stir at room temperature for 2-3 hours. The product amine hydrochloride typically precipitates as a white to off-white solid.
-
Isolation:
-
Dilute the slurry with Diethyl Ether or MTBE (Methyl tert-butyl ether) (5 volumes) to maximize precipitation.
-
Filter the solid under
(hygroscopic). -
Wash the cake with MTBE.
-
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Control & Validation
In-Process Control (IPC) Parameters
| Checkpoint | Method | Acceptance Criteria |
| Coupling Completion | HPLC (254 nm) | Aryl Bromide < 1.0% area |
| Pd Scavenging | ICP-MS | Pd < 50 ppm in intermediate |
| Deprotection | HPLC / TLC | N-Boc Intermediate < 0.5% |
| Final Purity | HPLC (a/a) | > 98.5% |
Analytical Data (Reference)
-
1H NMR (400 MHz, DMSO-d6):
8.4 (br s, 3H, ), 6.9-7.1 (m, 3H, Ar-H), 3.8 (m, 1H, CH-N), 3.4-3.6 (m, 4H, Pyrrolidine ), 2.1 (m, 1H), 1.9 (m, 1H). -
19F NMR:
-118.5 (s, 2F). (Characteristic of symmetric 2,6-difluoro substitution).
Workflow Visualization
Figure 2: Process flow diagram for the GMP-ready synthesis of the target amine salt.
Critical Safety & Scalability Notes
-
Exotherm Control: The addition of HCl to the Boc-protected amine generates gas (
, isobutylene). On a kilogram scale, this must be performed in a vessel with adequate headspace and a scrubber system. -
Palladium Limits: For pharmaceutical applications, residual Pd must be <10 ppm. The use of SiliaMetS® Thiol or QuadraPure™ TU is mandatory before the deprotection step. Removing Pd after salt formation is significantly harder due to solubility issues.
-
Regiochemistry Verification: Always verify the 2,6-substitution pattern using 19F NMR . A single singlet indicates symmetry (correct 2,6-isomer). Two distinct fluorine signals would indicate a 2,3- or 2,4-isomer (incorrect).
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link (Foundational work on dialkylbiaryl phosphine ligands like RuPhos).
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions."[1] Chemical Reviews, 2016. Link (Comprehensive review covering sterically hindered substrates).
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link (Protocol selection guide for RuPhos).
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link (General mechanism and ligand scope).
- Maimone, T. J., et al. "Strategic Applications of Named Reactions in Organic Synthesis." Elsevier, 2005. (Reference for standard deprotection protocols).
Sources
Using 1-(2,6-Difluorophenyl)pyrrolidin-3-amine as a medicinal chemistry building block
This Application Note and Protocol Guide details the use of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine as a high-value building block in medicinal chemistry.
Application Note: this compound
Role: Conformationally Restricted Scaffold & Metabolic Blocker CAS (Analogous/Generic): Refer to specific enantiomers (e.g., (R)-isomer CAS 1260877-63-1 for related scaffolds) Molecular Formula: C₁₀H₁₂F₂N₂ Molecular Weight: 198.21 g/mol
Part 1: Strategic Utility in Drug Design
The "Ortho-Fluoro" Effect & Conformational Lock
The defining feature of this building block is the 2,6-difluorophenyl moiety attached to the pyrrolidine nitrogen (N1). Unlike unsubstituted N-phenyl pyrrolidines, which possess a degree of rotational freedom, the 2,6-difluoro substitution creates significant steric clash with the pyrrolidine
-
Consequence: The phenyl ring is forced into an orthogonal (twisted) conformation relative to the pyrrolidine ring plane.
-
Medicinal Value: This "pre-organization" minimizes the entropic penalty upon binding to a target protein pocket that requires a twisted geometry. It effectively locks the vector of the C3-amine, allowing for precise projection of substituents into solvent or sub-pockets.
Electronic & Metabolic Modulation
-
Metabolic Stability: The C-F bond is metabolically inert. Placing fluorines at the 2- and 6-positions blocks the primary sites of oxidative metabolism (ortho-hydroxylation) often mediated by Cytochrome P450 enzymes.
-
pKa Modulation: The N1 nitrogen is an aniline-type nitrogen. The electron-withdrawing nature of the two fluorine atoms (via induction) significantly reduces the electron density on N1, making it non-basic (pKa < 2). This prevents N1 from being protonated at physiological pH, ensuring that the molecule behaves as a mono-amine (at N3) rather than a diamine, improving membrane permeability (LogD).
Part 2: Synthesis Protocol
Since this specific building block is often custom-synthesized, the following Buchwald-Hartwig Cross-Coupling protocol is the industry standard for high-yield production. This method avoids the harsh conditions of SnAr, which are ineffective on the electron-rich 2,6-difluorobenzene ring.
Reaction Scheme (Graphviz)
Step-by-Step Protocol
Materials:
-
Reagents: 1-Bromo-2,6-difluorobenzene (or Iodo analog), tert-butyl pyrrolidin-3-ylcarbamate (chiral or racemic).
-
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃] or Pd(OAc)₂.
-
Ligand: RuPhos or XantPhos (RuPhos is preferred for sterically hindered anilines).
-
Base: Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Charging: Add tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv), 1-Bromo-2,6-difluorobenzene (1.2 equiv), Cs₂CO₃ (2.0 equiv), and RuPhos (0.05 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv) last.
-
Solvation: Add anhydrous Toluene (0.2 M concentration relative to amine).
-
Reaction: Degas the mixture with Argon for 10 minutes. Heat to 100°C for 12–16 hours.
-
Checkpoint: Monitor via LC-MS for the disappearance of the starting pyrrolidine and formation of the N-aryl product (M+H ~ 299).
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash with EtOAc. Concentrate the filtrate in vacuo.
-
Purification: Purify the N-Boc intermediate via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Deprotection: Dissolve the intermediate in DCM (5 vol). Add Trifluoroacetic Acid (TFA, 5 vol) dropwise at 0°C. Stir at RT for 2 hours.
-
Isolation: Concentrate to dryness. For the free base, redissolve in DCM and wash with sat. NaHCO₃. Dry over Na₂SO₄ and concentrate.
Part 3: Derivatization & Library Generation
Once synthesized, the building block possesses a reactive primary amine at C3 . This is the vector for library expansion.
Common Transformations Table
| Reaction Type | Reagents | Purpose | Key Consideration |
| Amide Coupling | R-COOH, HATU, DIPEA, DMF | Fragment linking | The N1-aryl group reduces basicity; N3 is the only nucleophile. |
| Urea Formation | R-NCO or Triphosgene/R-NH₂ | H-bond donor/acceptor creation | Excellent for GPCR targets. |
| Reductive Amination | R-CHO, NaBH(OAc)₃, DCE | Flexible linker creation | Maintains basicity at N3. |
| Sulfonylation | R-SO₂Cl, Pyridine, DCM | Solubility/Metabolic tuning | Creates rigid sulfonamide vector. |
Protocol: Parallel Amide Coupling (Library Scale)
-
Stock Solution: Prepare a 0.1 M solution of this compound in DMF.
-
Activation: In a 96-well plate, add Carboxylic Acid monomers (1.1 equiv) and HATU (1.1 equiv). Add DMF (100 µL). Shake for 5 mins.
-
Addition: Add the amine stock solution (1.0 equiv) followed by DIPEA (3.0 equiv).
-
Incubation: Shake at RT for 12 hours.
-
QC: Analyze via LC-MS. The 2,6-difluoro motif gives a distinct isotopic pattern/lipophilicity shift.
Part 4: Safety & Handling (SDS Summary)
-
Hazards: The free amine is an irritant and potentially corrosive. The 2,6-difluorophenyl moiety is lipophilic and may enhance skin absorption.
-
Storage: Store at 2–8°C under inert gas (Argon). The amine can absorb CO₂ from air (carbamate formation) if left exposed.
-
Compatibility: Avoid strong oxidizing agents.[1] Compatible with standard organic solvents (DMSO, MeOH, DCM).
References
-
Buchwald-Hartwig Amination Foundations
-
Fluorine in Medicinal Chemistry
-
Conformational Control via Ortho-Substitution
- Title:
- Source:Journal of Medicinal Chemistry
-
URL:[Link]
-
Pyrrolidine Scaffold Utility
Sources
- 1. fishersci.com [fishersci.com]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. diva-portal.org [diva-portal.org]
- 6. WO2019245974A8 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2h-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol and processes for preparing fused tricyclic compounds comprising a substituted phenyl or pyridinyl moiety, including methods of their use - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine | C20H19F2N3 | CID 10065796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN110283858B - Method for preparing (S) -2- (2, 5-difluorophenyl) pyrrolidine by biocatalysis - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting Buchwald coupling with sterically hindered 2,6-difluoro groups
Topic: Troubleshooting Buchwald Coupling with Sterically Hindered 2,6-Difluoro Groups Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting Guide)
Subject: Troubleshooting Buchwald-Hartwig Amination of 2,6-Difluoro Substrates
Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Context: User is experiencing low yields/side reactions when coupling sterically hindered 2,6-difluoroaryl halides (or anilines).
Executive Summary: The "2,6-Difluoro" Paradox
Welcome to the support center. You are likely facing a specific failure mode common to 2,6-difluoro-substituted substrates. These systems present a "perfect storm" of conflicting reactivity:
-
Electronic Activation (The Trap): The fluorine atoms are electron-withdrawing, making the ring electron-deficient. This accelerates Oxidative Addition but simultaneously activates the ring for undesired Nucleophilic Aromatic Substitution (SNAr) .
-
Steric Blockade (The Wall): The ortho-fluorines create a steric fence, hindering the approach of the amine and the bulkier ligands required for the catalytic cycle, specifically slowing down Reductive Elimination .
To succeed, you must thread the needle between forcing the catalytic cycle and suppressing background SNAr chemistry.
Phase 1: The "Engine" (Catalyst & Ligand Selection)
Q: I am using standard Pd(PPh3)4 or Pd(dppf)Cl2 and seeing zero conversion. Why?
A: These "Generation 1" catalysts lack the steric bulk and electron-richness required for this specific transformation.
-
The Failure: 2,6-difluoro groups crowd the metal center. Simple phosphines cannot force the reductive elimination step, which is the rate-determining bottleneck in sterically hindered systems.
-
The Fix: You need Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are designed to form a monoligated Pd(0) species that is bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.[1]
Recommended Ligand Matrix:
| Substrate Type | Primary Recommendation | Why? |
| Primary Amines | BrettPhos | The "Gold Standard" for primary amines. Its methoxy groups prevent the formation of stable, inactive palladacycles, ensuring high turnover. |
| Secondary Amines | RuPhos | Optimized for secondary amines.[2] It provides the exact steric pocket needed to accommodate two organic groups without overcrowding. |
| Anilines (Weak Nucleophiles) | tBuBrettPhos | If your amine is also electron-deficient (e.g., another fluoroaniline), this ligand offers higher activity. |
| Alternative (Cost-Effective) | XantPhos | Useful specifically when paired with Pd(OAc)₂ and weaker bases for highly electron-deficient aryl halides. |
Pro-Tip: Always use Pre-catalysts (e.g., BrettPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ. This guarantees the correct Pd:Ligand ratio and eliminates the induction period required to reduce Pd(II) to Pd(0).
Phase 2: The "Environment" (Base & Solvent)
Q: I see the starting material disappearing, but I'm isolating an ether byproduct instead of my amine. What is happening?
A: You are a victim of SNAr (Nucleophilic Aromatic Substitution) .
-
The Cause: You are likely using a strong alkoxide base like NaOtBu .[1] With an electron-deficient 2,6-difluoro ring, the tert-butoxide anion acts as a nucleophile and attacks the ring directly, displacing the halide without the palladium catalyst.
-
The Fix: Switch to a "Non-Nucleophilic" or "Weak" base system.
Base Selection Logic:
| Base | pKa (DMSO) | Risk Level | Use Case |
| NaOtBu | ~29 | CRITICAL | Avoid with 2,6-difluoro halides. Causes SNAr etherification. |
| Cs₂CO₃ | ~10-12 | Low | Standard Choice. Use in dioxane or toluene. Requires higher temp (80-100°C). |
| K₃PO₄ | ~12 | Low | Excellent for base-sensitive functional groups. Often used with H₂O (1-2 eq) to aid solubility. |
| DBU | ~12 | Medium | Soluble organic base. Good for continuous flow or mild heating, but can poison Pd if not careful. |
Q: Does solvent choice matter for suppressing side reactions? A: Yes.
-
Avoid: DMF or DMAc (unless necessary). Their high polarity stabilizes the Meisenheimer complex intermediate, accelerating the undesired SNAr background reaction.
-
Preferred: Toluene (non-polar, suppresses charge separation) or 1,4-Dioxane (standard). tert-Amyl Alcohol is also excellent if solubility is an issue, as it is sterically bulky and less nucleophilic.
Phase 3: Visualizing the Pathway
The following diagram illustrates the decision logic and the competition between the desired Catalytic Cycle and the undesired SNAr pathway.
Caption: Decision matrix for optimizing ligand and base selection to avoid SNAr competition.
Phase 4: The "Gold Standard" Protocol
This protocol is designed to minimize SNAr and maximize catalytic turnover for a 2,6-difluoro aryl bromide and a primary amine.
Reagents:
-
Catalyst: BrettPhos Pd G4 (2-5 mol%)
-
Ligand: BrettPhos (2-5 mol%) - Adding free ligand (1:1 with Pd) stabilizes the active species.
-
Base: Cs₂CO₃ (2.0 equiv) - Must be finely ground and dry.
-
Solvent: 1,4-Dioxane (anhydrous) or Toluene.
-
Concentration: 0.2 M - 0.5 M (High concentration helps intermolecular coupling vs intramolecular side reactions).
Step-by-Step:
-
Charge Solids: In a glovebox or under active N₂ flow, add the Pd Precatalyst, free Ligand, Base, and Aryl Halide to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous solvent.[2]
-
Amine Addition: Add the amine liquid via syringe. (If amine is solid, add in Step 1).[2]
-
Purge: Sparge the headspace with N₂ for 2 minutes or cycle vacuum/N₂ three times.
-
Activation: Seal and heat to 80–100°C .
-
Note: Carbonate bases are heterogeneous. Vigorous stirring (1000+ RPM) is mandatory to ensure surface contact.
-
-
Monitoring: Monitor by LCMS at 2 hours. Look for the product mass. If you see the "M+16" or "M+30" peaks (hydroxylated or methoxylated species), your base is attacking the ring, or your solvent is wet.
Phase 5: Advanced Troubleshooting (FAQ)
Q: I am getting "Hydrodehalogenation" (the Br is replaced by H).
-
Diagnosis: This is a β-hydride elimination pathway or radical abstraction. It often happens when the amine is too bulky to couple quickly, leaving the Pd-Ar intermediate exposed.
-
Fix:
-
Increase the concentration of the amine.
-
Switch solvent to Toluene (less likely to donate hydrides than THF/Dioxane).
-
Lower the temperature slightly (e.g., 80°C instead of 100°C) to favor the lower-energy reductive elimination over the higher-energy dehalogenation.
-
Q: My reaction stalls at 50% conversion.
-
Diagnosis: Catalyst death. The Pd has precipitated as Pd black or formed an inactive dimer.
-
Fix:
-
Add more free ligand. A 1:1 ratio of Precatalyst to extra free ligand helps keep the Pd in the cycle.
-
Check Oxygen. 2,6-difluoro couplings are slower; extended time at high heat makes them more sensitive to trace O₂ leaks.
-
Q: Can I use an Aryl Iodide instead of Bromide?
-
Caution: While usually more reactive, in Buchwald couplings, the released Iodide ion can poison the catalyst by forming stable Pd-I dimers [1].
-
Recommendation: Stick to Aryl Bromides or Aryl Chlorides for these hindered systems. If you must use Iodide, add a scavenger or ensure high ligand loading.
References
-
Buchwald-Hartwig Amin
- Base Selection & SNAr Avoidance Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec Chemical Insights
-
Large Scale 2,6-Difluoro Coupling (Case Study)
-
Coupling of Fluoroalkylamines
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. figshare.le.ac.uk [figshare.le.ac.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polar Amine Purification
Topic: Purification methods for polar amine intermediates Ticket Status: OPEN Assigned Specialist: Senior Application Scientist
Introduction: The "Sticky" Problem
Welcome to the Technical Support Center. If you are reading this, you are likely facing one of the most persistent challenges in organic synthesis: purifying a polar, basic amine intermediate.
The Symptoms:
-
Aqueous Layer Trapping: Your product refuses to extract into ethyl acetate or ether during work-up.
-
Silica Streaking: Your compound smears from baseline to solvent front on TLC or flash columns.
-
C18 Void Elution: Your compound elutes in the dead volume (t0) during Reverse Phase HPLC.
This guide treats these issues not as random failures, but as predictable chemical interactions that can be managed with specific protocols.
Knowledge Base Article: EXT-001
Issue: Product Stuck in Aqueous Layer During Work-up
Diagnosis: Polar amines often have high water solubility due to hydrogen bonding and protonation at neutral pH. Standard lipophilic solvents (EtOAc, Et2O) cannot compete with the solvation energy of water.
Troubleshooting Protocol:
Step 1: The pH Adjustment (The "2-Unit" Rule) Ensure the aqueous layer pH is at least 2 units higher than the pKa of the conjugate acid of your amine.
-
Why? At pH = pKa, 50% of the amine is protonated (ionic/water-soluble). At pH = pKa + 2, ~99% is neutral (free base).
-
Action: Use saturated Na2CO3 or NaOH to adjust pH > 12 for most aliphatic amines.
Step 2: The "Magic" Solvent System If EtOAc fails, switch to high-polarity organic systems.
-
Recommendation: Chloroform : Isopropanol (3:1) [1]
-
Mechanism:[2][3][4] Chloroform provides a non-polar organic framework, while Isopropanol acts as a hydrogen-bond donor/acceptor to solvate the polar amine functionalities, pulling them out of the water [1].
-
Alternative: n-Butanol (Warning: High boiling point, difficult to rotovap).
Step 3: Salting Out Saturate the aqueous layer with solid NaCl.
-
Mechanism:[2][3][4] The "Salting Out" effect (Hofmeister series) increases the ionic strength of the water, disrupting the hydration shell around the organic amine and forcing it into the organic phase.
Data Table: Extraction Efficiency Guide
| Solvent System | Polarity | Recommended For | Notes |
| EtOAc / Et2O | Low | Lipophilic amines | Standard first attempt. |
| DCM | Medium | Moderate polarity | Heavier than water (bottom layer). |
| CHCl3 : IPA (3:1) | High | Highly polar/water-soluble amines | The "Gold Standard" for difficult amines. |
| n-Butanol | Very High | Amphoteric compounds | Hard to remove; requires azeotrope with water. |
Knowledge Base Article: CHR-002
Issue: Tailing and Streaking on Silica Gel (Normal Phase)
Diagnosis: Silica gel is acidic (surface silanols, Si-OH, pKa ~5-7). Basic amines hydrogen bond or ionically interact with these silanols, causing peak broadening (tailing) or irreversible adsorption [2].
Troubleshooting Protocol:
Method A: Mobile Phase Modifiers (The "Sacrificial Base") Add a volatile base to your mobile phase to compete for silanol binding sites.
-
Reagent: Triethylamine (TEA) or Ammonium Hydroxide (NH4OH).
-
Protocol:
-
Pre-wash: Flush the column with 3 CV (Column Volumes) of the mobile phase containing the modifier. This deactivates the silica before your sample touches it.
-
Run: Continue elution with the modifier in the solvent.
-
-
Warning: Do not use TEA if you plan to use Mass Spec detection (ion suppression).
Method B: The "DCM/MeOH/NH3" System For very polar amines that require methanol.
-
Recipe: DCM : MeOH : NH4OH (e.g., 90:10:1).
-
Note: NH4OH is aqueous. To prevent phase separation, mix the MeOH and NH4OH first, then add to DCM. If it gets cloudy, add a few drops of water until clear, or reduce NH4OH.
Visualization: Silanol Blocking Mechanism
Figure 1: Mechanism of amine modifiers.[6] The modifier (TEA) saturates acidic silanol sites, preventing the target amine from interacting with the stationary phase.
Knowledge Base Article: SPE-004
Issue: Isolating Ultra-Polar Amines (SCX Catch-and-Release)
Diagnosis: When extraction fails and silica is too weak, use Strong Cation Exchange (SCX) . This is a digital purification method: the amine binds chemically, impurities wash away, and the amine is released.
The Protocol: "Catch and Release"
1. Loading (The Catch)
-
Dissolve crude mixture in a non-basic solvent (MeOH or 5% Acetic Acid in MeOH).
-
Load onto SCX cartridge (sulfonic acid bonded silica).
-
Chemistry: The amine protonates and forms an ionic bond with the sulfonate (R-NH3+ ... -O3S-R'). Neutrals and acids do not bind.
2. Washing
-
Flush with 2-3 CV of Methanol.
-
Result: Removes non-basic impurities (neutrals, acids, lipophilic junk).
3. Elution (The Release)
-
Flush with 2M Ammonia in Methanol (commercially available or prepared freshly).
-
Chemistry: The excess ammonia deprotonates the amine (R-NH3+ -> R-NH2), breaking the ionic bond. The neutral amine washes off.
4. Isolation
-
Concentrate the ammonia/methanol fraction. You obtain the free base amine.
SCX Workflow Diagram
Figure 2: The Catch-and-Release workflow using Strong Cation Exchange (SCX) cartridges.
Knowledge Base Article: HPLC-005
Issue: Reverse Phase HPLC (No Retention on C18)
Diagnosis:
Polar amines are hydrophilic. On a standard C18 column at neutral/acidic pH, they are protonated (charged) and elute immediately (at the solvent front,
Solution Matrix:
| Method | Mechanism | Pros | Cons |
| Ion Pairing (TFA) | Add 0.1% Trifluoroacetic Acid (TFA) to mobile phase. TFA anions pair with amine cations to form a hydrophobic neutral complex. | Works on standard C18 columns.[7] Excellent peak shape. | TFA lingers. Hard to remove from product; can suppress MS signals. |
| High pH RP | Use 10mM Ammonium Bicarbonate (pH 10.5) or NH4OH. Keeps amine neutral (unprotonated). | Amine is neutral and hydrophobic -> retains well on C18. MS compatible. | Requires Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) that survives high pH. |
| HILIC | Hydrophilic Interaction Liquid Chromatography.[8] | Retains polar compounds strongly. | Long equilibration times; sensitive to water content in sample diluent. |
Expert Tip: If using TFA for prep-HPLC, you will isolate the TFA salt of your amine. To convert back to free base:
-
Dissolve salt in MeOH.
-
Pass through a carbonate-form ion exchange cartridge (e.g., PL-HCO3 MP).
-
Evaporate solvent.[2]
References
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. [Link]
-
Biotage. (2023).[6][7] Is there an easy way to purify organic amines? Flash Purification Blog. [Link]
-
Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. [Link]
-
Dolan, J. W. (2008). Ion Pairing — Blessing or Curse? LCGC International. [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds | MDPI [mdpi.com]
Technical Support Guide: Enantioseparation of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Executive Summary & Molecule Analysis
The Challenge: Resolving the enantiomers of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine presents a classic "basic amine" challenge in chiral chromatography.
-
Structural Insight: The molecule contains two nitrogen centers.
-
N1 (Pyrrolidine ring nitrogen): Attached to a 2,6-difluorophenyl group. The electron-withdrawing fluorine atoms and the phenyl ring delocalization render this nitrogen significantly less basic (aniline-like).
-
C3-Amine (Primary Amine): This is an aliphatic primary amine (
). It is highly basic ( ) and is the primary source of peak tailing due to interactions with residual silanols on the silica support.
-
Strategic Approach: We will employ a bimodal screening strategy . We first target the primary amine functionality using Crown Ether technology (highly specific for primary amines), followed by a broad-spectrum screening on Immobilized Polysaccharide phases (versatile, robust).
Method Development Workflow
The following diagram outlines the decision logic for selecting the stationary phase and mobile phase modes.
Caption: Decision tree for chiral method development targeting primary aminopyrrolidines.
Experimental Protocols
Protocol A: The "Specialist" (Crown Ether Mode)
Best for: Primary amines where acidic aqueous conditions are acceptable.
Theory: The chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) forms a host-guest inclusion complex specifically with the ammonium ion (
-
Column: Daicel CROWNPAK CR-I(+) (
). -
Mobile Phase: Perchloric Acid (
) aqueous solution (pH 1.0 to 2.0).-
Standard Start:
.
-
-
Flow Rate:
(Note: Lower flow rates are required for Crownpak columns to prevent overpressure and ensure equilibration). -
Temperature:
(Lower temperatures often improve resolution on Crown phases). -
Detection: UV @ 254 nm (Targeting the difluorophenyl chromophore).
Why this works: The 2,6-difluorophenyl group is bulky. The specific interaction of the C3-ammonium group with the crown ether cavity provides excellent discrimination based on the spatial orientation of the pyrrolidine ring.
Protocol B: The "Generalist" (Immobilized Polysaccharide Mode)
Best for: Scalability, preparative separation, and non-corrosive mobile phases.
Theory: Immobilized Amylose/Cellulose derivatives (IA, IC, IG) use hydrogen bonding and steric hindrance in a "pockets" mechanism. Since the amine is basic, we must use a basic additive to suppress ionization (
-
Columns: Screen CHIRALPAK IA, IC, IG (Immobilized are preferred over AD/OD for solvent flexibility).
-
Mobile Phase Screening:
-
Condition 1 (Normal Phase): n-Hexane / Ethanol / Diethylamine (DEA)
. -
Condition 2 (Polar Organic): Acetonitrile / Methanol / Ethanolamine (or DEA)
.
-
-
Flow Rate:
. -
Temperature:
.
Troubleshooting & FAQs
Issue 1: Severe Peak Tailing
User Question: "I see separation, but the peaks are tailing badly (
Technical Diagnosis: The C3-primary amine is interacting strongly with the residual silanols on the silica surface of the column. DEA (Diethylamine) is sometimes not strong enough or bulky enough to shield these sites effectively for primary amines.
Solution:
-
Switch Additive: Replace DEA with Ethylenediamine (EDA) at 0.1%. EDA is a bidentate amine that effectively chelates silanols and often provides sharper peaks for primary amines.
-
Increase Concentration: Increase base additive to 0.2% or 0.3%.
-
Check Column History: If the column was previously used with acid (TFA), it may have "memory" effects. Flush with 100% Ethanol + 0.5% DEA for 2 hours.
Issue 2: No Retention (Peaks elute at void volume)
User Question: "My compound elutes immediately (
Technical Diagnosis: The molecule is likely too soluble in Ethanol, or the mobile phase is too strong, preventing the analyte from interacting with the chiral selector.
Solution:
-
Reduce Alcohol: Switch to Hexane / Ethanol (98:2) .
-
Switch Modifier: Change from Ethanol to Isopropanol (IPA) . IPA is a weaker solvent for displacement and often increases retention and resolution.
-
Try "Non-Standard" Solvents: With immobilized columns (IA, IC, IG), you can use Ethyl Acetate or THF. Try Hexane / Ethyl Acetate (80:20) + 0.1% DEA .[1][2]
Issue 3: High Backpressure
User Question: "I switched to Isopropanol to improve resolution, but my pressure jumped to >150 bar."
Technical Diagnosis: IPA is significantly more viscous than Ethanol or Acetonitrile.
Solution:
-
Increase Temperature: Raise the column oven to
. This reduces viscosity and improves mass transfer, potentially sharpening peaks (though verify this doesn't degrade chiral recognition). -
Flow Rate: Reduce flow to
.
Issue 4: Crownpak Column "Bleed" or Noise
User Question: "I'm using the Crownpak CR-I(+) and seeing high baseline noise or negative peaks."
Technical Diagnosis: Crown ether phases can be sensitive to mobile phase absorbance. Also, the difluorophenyl group might have low absorbance if you are monitoring at the wrong wavelength.
Solution:
-
Wavelength: Ensure you are monitoring at the
of the difluorophenyl group (likely ~254-260 nm). -
Acid Purity: Use high-purity Perchloric Acid.
-
Equilibration: These columns require long equilibration times (>1 hour) when changing pH or organic modifier content.
Comparative Data: Additive Effects
The choice of basic additive is critical for the C3-primary amine.
| Additive (0.1% v/v) | Basicity (pKa) | Peak Shape (Tailing Factor) | Recommendation |
| Diethylamine (DEA) | ~11.0 | Moderate (1.3 - 1.6) | Standard Start. Good for general screening. |
| Triethylamine (TEA) | ~10.7 | Moderate (1.3 - 1.6) | Alternative to DEA. |
| Ethylenediamine (EDA) | ~10.0 / 7.0 | Excellent (1.0 - 1.2) | High Priority. Best for primary amines; sharpens peaks significantly. |
| Butylamine | ~10.6 | Good (1.2 - 1.4) | Useful if DEA fails. |
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I (+). Retrieved from [Link]
-
Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids and primary amines on a chiral stationary phase derived from crown ether."[3] Journal of Chromatography A, 405, 145-153.
-
Ye, Y. K., et al. (2006). "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." Journal of Chromatography A, 1127(1-2), 237-247. Retrieved from [Link]
-
Chiral Technologies. (2021).[4] Mobile Phase Modifiers & Additives for Immobilized Columns. Retrieved from [Link]
Sources
Technical Support Center: 1-(2,6-Difluorophenyl)pyrrolidin-3-amine Stability & Storage
[1]
Product Category: Heterocyclic Building Blocks / Primary Amines Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of Oxidative Degradation & Storage Protocols[1]
Part 1: Critical Storage Directives
As a Senior Application Scientist, I often see this compound degrade not because of poor synthesis, but due to "passive neglect" during storage. The molecule contains two nitrogen centers with distinct reactivities:
-
The Exocyclic Primary Amine (C3-NH₂): Highly nucleophilic and prone to reacting with atmospheric CO₂ to form carbamates.[1]
-
The Endocyclic N-Aryl Nitrogen (N1): While the 2,6-difluorophenyl group withdraws electron density (reducing basicity), the pyrrolidine ring remains susceptible to oxidative ring-opening or N-oxide formation under ambient light and oxygen.[1]
The "Golden Rule" of Storage
Protocol: Store as the Hydrochloride (HCl) or Tosylate salt whenever possible. The free base is significantly less stable. If you must store the free base, it requires an inert atmosphere at -20°C.
Quick Reference: Stability Matrix
| Storage Condition | Free Base Stability | Salt Form (HCl) Stability | Risk Level |
| Benchtop (Air, RT) | < 24 Hours | ~1 Week | CRITICAL |
| Fridge (4°C, Air) | ~1 Week | Months | HIGH |
| Freezer (-20°C, Air) | ~1 Month | > 1 Year | MODERATE |
| Freezer (-20°C, Argon) | > 1 Year | > 2 Years | OPTIMAL |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Visual Degradation
Q: "My white powder has turned a pale yellow/brown sticky solid. Is it still usable?"
A: Likely not without repurification. This color change is the hallmark of oxidative coupling or N-oxide formation .
-
The Cause: Primary amines like the C3-amine are prone to air oxidation, leading to colored impurities (imines or diazo species) even at trace levels (ppm).[1] The "stickiness" often indicates the formation of carbamates (reaction with CO₂) which are hygroscopic.
-
The Fix:
-
Check LCMS: Look for a mass shift of +16 Da (N-oxide) or +44 Da (Carbamate).[1]
-
Repurification: Dissolve in dilute HCl, wash with ether (removes non-basic oxidized impurities), then basify and extract immediately before use.
-
Prevention: Never leave the vial uncapped on the bench for >5 minutes.
-
Issue 2: Solubility Changes
Q: "The compound used to dissolve in DCM, but now there is a white insoluble precipitate."
A: You are likely seeing the Carbamate salt.
-
The Mechanism: The primary amine reacts with atmospheric CO₂ to form a carbamic acid, which then reacts with another equivalent of amine to form an insoluble ammonium carbamate salt.
-
The Fix: This is reversible. Acidify the mixture (e.g., with HCl/MeOH) to decarboxylate the carbamate back to the amine salt and CO₂ gas.
Issue 3: Solution Storage
Q: "Can I store stock solutions in DMSO or Methanol?"
A: Avoid DMSO for long-term storage. [1]
-
Reasoning: DMSO is a mild oxidant (Swern oxidation mechanism).[1] While not aggressive, over months at room temperature, it can facilitate N-oxidation of electron-rich amines.[1]
-
Recommendation: Store stock solutions in anhydrous ethanol or methanol at -20°C. Ensure the solvent is degassed (sparged with Nitrogen) before preparing the stock to remove dissolved oxygen.[1]
Part 3: Advanced Handling Protocols
Protocol A: The "Argon Blanket" Technique
Required for opening vials of the free base.
-
Preparation: Connect a needle to a gentle stream of dry Argon or Nitrogen.
-
Opening: Before uncapping, wipe the septum/cap to remove dust.
-
Dispensing: Insert the gas needle into the vial before removing the material to create positive pressure.
-
Sealing: Flush the headspace with Argon for 10 seconds before tightening the cap. Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or a secondary jar with desiccant.[1]
Protocol B: Re-purification of Oxidized Material
If you detect <5% oxidation, use this "Acid-Base Rescue" method:
-
Dissolve: Dissolve the degraded yellow oil in 1M HCl (aq).
-
Wash: Extract the aqueous layer with Ethyl Acetate (3x). The yellow oxidized impurities usually migrate to the organic layer.
-
Recover: Basify the aqueous layer to pH 12 with NaOH (cold).
-
Extract: Extract with DCM, dry over Na₂SO₄, and concentrate. Store immediately.
Part 4: Mechanism of Degradation
Understanding how the molecule breaks down helps you prevent it. The diagram below illustrates the two primary pathways: Oxidative Deamination (radical mediated) and Carbamate Formation (non-oxidative).
Figure 1: Primary degradation pathways.[1] Note that oxidative deamination leads to the characteristic yellowing, while carbamate formation affects solubility.
Part 5: Frequently Asked Questions (FAQs)
Q1: Does the 2,6-difluoro substitution protect the amine from oxidation?
-
Answer: Partially. The fluorine atoms are electron-withdrawing, which lowers the electron density on the phenyl ring and the attached pyrrolidine nitrogen (N1). This makes N1 less prone to oxidation compared to a standard aniline. However, it does not protect the distal primary amine (C3-NH₂) [1, 2].[1]
Q2: I need to ship this compound to a collaborator. What conditions do you recommend?
-
Answer: Ship as the Hydrochloride salt on dry ice (Blue Ice is acceptable for <48h transit). If shipping the free base, the vial must be flushed with inert gas, taped, and vacuum-sealed in a bag with desiccant.
Q3: Can I use metal spatulas?
-
Answer: It is best practice to use glass or plastic spatulas. Trace transition metals (Iron, Copper) found in some stainless steel tools can catalyze the radical oxidation of amines, accelerating the "yellowing" process [3].
References
Technical Support Center: Crystallization Engineering for Fluorinated Pyrrolidines
Current Status: Operational Ticket ID: FP-CRYST-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Fluorine Factor"
Welcome to the technical support hub for fluorinated pyrrolidine purification. If you are accessing this guide, you are likely experiencing one of two failures: (1) The product is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing, or (2) The yield is negligible because the compound is inexplicably soluble in your anti-solvent.
The Root Cause: Fluorine is not merely a "small hydrogen mimic." It introduces "Polar Hydrophobicity."
-
Electronic Effect: The C-F bond is highly polar (strong dipole), yet the fluorine atom itself has low polarizability and does not accept hydrogen bonds as readily as oxygen or nitrogen.
-
Lattice Energy: Fluorinated pyrrolidines often suffer from weak lattice energies because C-F···F-C interactions are repulsive or weak compared to standard Van der Waals forces. This lowers the melting point, making the compound prone to oiling out before it can crystallize [1].[1]
This guide abandons standard "trial-and-error" in favor of a mechanistic approach to solvent engineering.
Module 1: Solvent System Optimization
Standard solvent screens (e.g., Hexane/EtOAc) often fail with fluorinated amines because the fluorine atoms increase solubility in non-polar solvents while maintaining high solubility in polar solvents due to the amine functionality.
The "Inverse Polarity" Protocol
Instead of standard non-polar anti-solvents, use ethers or chlorinated solvents to modulate the solubility profile without inducing phase separation.
Recommended Solvent Systems Table
| Solvent Class | Specific Pair (Solvent / Anti-Solvent) | Target Application | Technical Rationale |
| Primary | IPA / MTBE | General Purification | MTBE (Methyl tert-butyl ether) is an excellent anti-solvent for fluorinated amines; it is less non-polar than heptane, preventing immediate oiling out. |
| High Polarity | Ethanol / EtOAc | HCl Salts | Ethyl Acetate acts as a mild anti-solvent here. The H-bonding of EtOH stabilizes the ionic salt lattice. |
| Chiral | DCM / Diethyl Ether | Enantiomeric Enrichment | Historically effective for hydroxy-pyrrolidines [2]. DCM solubilizes the free base well; Ether slowly induces nucleation. |
| Hydrophobic | Toluene / Heptane | Free Bases | For highly fluorinated (e.g., trifluoromethyl) analogs. Toluene engages in |
Experimental Workflow: The Solubility Drop Test
Do not run a full gram-scale recrystallization without this validation.
-
Dissolution: Dissolve 50 mg of substrate in the minimum amount of Solvent A (Good Solvent) at boiling point.
-
Titration: Add Solvent B (Anti-Solvent) dropwise to the hot solution until persistent turbidity appears.
-
Clear Point: Add 1-2 drops of Solvent A to clear the solution.
-
Cooling: Allow to cool to RT undisturbed.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Oiling out is the formation of a second liquid phase (Liquid-Liquid Phase Separation) before the solid phase can nucleate.[5] This is the #1 issue with fluorinated pyrrolidines due to their low melting points [3, 4].
The Rescue Protocol
If your flask contains a cloudy oil at the bottom: Do not throw it away.
-
Re-heat the mixture until the oil redissolves (becomes a single phase).
-
Seed at High Temperature: Add seed crystals while the solution is still hot (just below the saturation point). This bypasses the nucleation energy barrier.[5]
-
Surfactant Effect: If oiling persists, add 1-2% volume of a "bridge solvent" (e.g., THF or Dioxane) that is miscible with both the oil and the bulk solvent.
Visual Troubleshooting Guide
Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out) in fluorinated amine salts.
Module 3: Salt Selection & Polymorphism
If the free base is a liquid or an intractable oil (common with 3-fluoropyrrolidine), you must form a salt. However, the choice of acid dictates the lattice stability.
The "pKa Match" Rule
Fluorine is electron-withdrawing, lowering the pKa of the pyrrolidine nitrogen (typically from ~11.3 to ~9.5-10.0 depending on position).
-
Weak Acids (Acetic, Formic): Avoid. The
pKa is insufficient for stable salt lattices. -
Strong Acids (HCl, HBr): Good, but often hygroscopic.
-
Organic Acids (Oxalic, Fumaric, Tartaric): Preferred. These dicarboxylic acids form extensive hydrogen bond networks that can "bridge" the fluorinated molecules, overcoming the weak C-F packing forces.
Chiral Resolution Note
For chiral fluorinated pyrrolidines, Tartaric Acid derivatives (e.g., Di-p-toluoyl-L-tartaric acid) are superior. The aromatic rings in the resolving agent provide
FAQ: Rapid Response
Q: My crystals turn into a puddle when I filter them. Why? A: You likely have a hygroscopic HCl salt. Fluorinated amine hydrochlorides can be extremely hygroscopic.
-
Fix: Switch to a non-hygroscopic counter-ion like Fumarate or Oxalate . Alternatively, wash with anhydrous ether and dry immediately in a vacuum desiccator over
.
Q: I see crystals, but NMR shows high impurities. Why didn't it purify? A: You may have formed a Solvate . Fluorinated compounds can trap solvent molecules in the lattice.
-
Fix: Dry the sample at 40-50°C under high vacuum for 24 hours and re-run NMR. If solvent peaks persist, recrystallize from a non-solvating solvent (e.g., IPA instead of Benzene/DCM).
Q: Can I use water as a co-solvent? A: Only for HCl salts, and sparingly. Water is often too good a solvent for these salts. A 95:5 IPA:Water mixture is usually the limit. For free bases, avoid water as it promotes oiling.
References
-
Royal Society of Chemistry. "Evaluation of the role of disordered organic fluorine in crystal packing."[6] CrystEngComm. Available at: [Link]
- Google Patents. "Process for the preparation of chiral 3-hydroxy pyrrolidine compound." WO2007024113A1.
-
National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold." Molecules. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. athabascau.ca [athabascau.ca]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Palladium Residue Removal from 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Introduction
In the synthesis of Active Pharmaceutical Ingredients (APIs), the use of palladium-catalyzed cross-coupling reactions is often indispensable for constructing complex molecular architectures. However, the very utility of these catalysts presents a significant downstream challenge: the removal of residual palladium to levels that comply with stringent regulatory standards. The International Council for Harmonisation (ICH) Q3D guideline, for instance, sets strict limits on elemental impurities, including palladium, in final drug products.[1][2] For orally administered drugs, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm or less in the API.[3]
The target molecule, 1-(2,6-Difluorophenyl)pyrrolidin-3-amine, possesses a basic amine functionality that can complicate palladium removal. This amine group can chelate with palladium species, making them more soluble and difficult to remove by conventional methods. Furthermore, the amine can interact with certain scavenging agents, leading to product loss or the introduction of new impurities. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and optimize the removal of palladium residues from this specific and challenging intermediate.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial screening with activated carbon isn't reducing palladium levels sufficiently. What factors could be at play, and what should I try next?
A1: While activated carbon is a cost-effective and common choice for palladium scavenging, its performance can be highly variable and is influenced by several factors.[4][5]
Causality:
-
Carbon Properties: The efficacy of activated carbon depends on its physical properties, such as surface area, pore size distribution, and surface chemistry.[6] Different grades of activated carbon can have vastly different affinities for palladium species.
-
Palladium Speciation: The form of the residual palladium (e.g., Pd(0), Pd(II), colloidal, or complexed with ligands) can significantly impact its adsorption onto carbon.
-
Competitive Binding: Your product, this compound, or other impurities in the crude reaction mixture can compete with palladium for binding sites on the carbon surface, reducing its scavenging efficiency.
Troubleshooting Steps:
-
Screen Different Grades of Activated Carbon: Test a variety of activated carbons with different properties. For example, some specialized activated carbons are designed for the selective removal of metal catalysts.[5]
-
Optimize Solvent and Temperature: The choice of solvent can influence the solubility of the palladium species and their interaction with the carbon surface.[7] Experiment with different solvents and consider gentle heating (e.g., 40-50 °C) to improve adsorption kinetics, but always monitor for product stability.[4]
-
Consider a Pre-treatment Step: An acidic wash of your crude product solution may help to break down palladium-amine complexes, making the palladium more available for scavenging.
-
Evaluate Functionalized Silica Scavengers: If activated carbon proves ineffective, functionalized silica scavengers are a highly effective alternative.[8][9] These materials have specific functional groups (e.g., thiols, amines) that exhibit a high affinity for palladium.[10][11]
Q2: I'm observing a significant loss of my product, this compound, after the scavenging process. Why is this happening and how can I prevent it?
A2: Product loss during palladium scavenging is a common issue, particularly with amine-containing compounds.
Causality:
-
Non-Specific Adsorption: The primary cause of product loss is often non-specific binding of the amine product to the scavenger.[7] Activated carbon, with its acidic surface sites, can adsorb basic compounds like your amine. Similarly, some silica-based scavengers can also exhibit non-specific binding.
-
Product Instability: The conditions used for scavenging (e.g., elevated temperature, prolonged stirring) might be causing degradation of your product.
Troubleshooting Steps:
-
Select a More Selective Scavenger: Switch to a scavenger with a functional group that has a higher affinity for palladium than for your amine. Thiol-functionalized silicas are often a good choice as they form strong bonds with soft metals like palladium.[8][12]
-
Optimize Scavenger Loading and Contact Time: Use the minimum amount of scavenger required to achieve the desired palladium level.[13] A screening experiment can help determine the optimal loading. Similarly, reduce the contact time to the minimum necessary for effective scavenging.
-
pH Adjustment: If using activated carbon, consider adjusting the pH of your solution to be slightly basic. This can deprotonate the acidic sites on the carbon and reduce the non-specific binding of your basic amine product.
-
Column vs. Batch Scavenging: Consider a packed-bed or cartridge format for the scavenger instead of a batch process.[13] This can sometimes reduce product loss by minimizing the contact time and providing a more efficient removal process.
Q3: After using a thiol-based scavenger, I'm detecting new sulfur-containing impurities in my product. What is the source of these impurities and how can I avoid them?
A3: The appearance of new sulfur-containing impurities is a known potential side effect of using some thiol-based scavengers.
Causality:
-
Scavenger Leaching: The functional groups of some scavengers can be cleaved from their support under certain conditions (e.g., high temperatures, presence of strong bases), leading to leaching of sulfur-containing molecules into your product solution.[4][14]
Troubleshooting Steps:
-
Choose a More Robust Scavenger: Select a scavenger with a more stable linkage between the functional group and the support material. Some manufacturers offer scavengers specifically designed to minimize leaching.
-
Control Scavenging Conditions: Avoid harsh conditions such as high temperatures or extreme pH values that could promote the degradation of the scavenger.
-
Pre-wash the Scavenger: Washing the scavenger with a suitable solvent before use can sometimes remove any loosely bound or residual impurities.
-
Consider Alternative Scavengers: If leaching remains a problem, explore non-sulfur-based scavengers. Amine-functionalized silicas or specialized resins can be effective alternatives for palladium removal.[9]
Q4: How do I choose the most cost-effective palladium removal strategy for scaling up my process?
A4: Selecting a scalable and cost-effective palladium removal strategy requires a holistic view of the process.
Causality:
-
Total Cost of Ownership: The most cost-effective solution is not always the one with the cheapest scavenger. You must consider factors such as scavenger efficiency (how much is needed), potential product loss, the cost of additional processing steps (e.g., filtration), and the potential for scavenger regeneration.
Troubleshooting Steps:
-
Perform a Thorough Screening: At the lab scale, screen a panel of scavengers, including different grades of activated carbon and various functionalized silicas.[13] Evaluate them not only for palladium removal efficiency but also for product recovery.
-
Consider Scalability: Evaluate the practical aspects of each method at a larger scale. For example, fine powders can be difficult to filter in large reactors. Granular or bead-form scavengers are often more suitable for scale-up.
-
Investigate Regenerable Scavengers: Some scavengers can be regenerated and reused, which can significantly reduce costs at scale.
-
Factor in Waste Disposal: Consider the cost and environmental impact of disposing of the spent scavenger.
Part 2: In-Depth Experimental Protocols
Protocol 1: Bench-Scale Screening of Palladium Scavengers
Objective: To identify the most effective scavenger for removing residual palladium from a solution of this compound with minimal product loss.
Materials:
-
Crude solution of this compound containing residual palladium.
-
A panel of palladium scavengers (e.g., 3-4 different activated carbons, 3-4 different functionalized silicas with thiol, thiourea, and amine functionalities).
-
Suitable solvent (e.g., THF, DCM, or the reaction solvent).
-
Small vials or reaction tubes.
-
Magnetic stirrer and stir bars.
-
Syringe filters (0.45 µm).
-
ICP-MS for palladium analysis.
-
HPLC for product quantification.
Procedure:
-
Sample Preparation: Prepare a stock solution of the crude product in a suitable solvent. Ensure the solution is homogeneous.
-
Scavenger Addition: To a series of vials, add a known amount of the stock solution. Then, add a pre-determined amount of each scavenger (e.g., 5-10 weight equivalents relative to the estimated palladium content). Include a control vial with no scavenger.
-
Incubation: Stir the vials at room temperature for a set period (e.g., 2-4 hours).
-
Sampling and Analysis: After the incubation period, take a small aliquot from each vial, filter it through a syringe filter, and dilute it for ICP-MS and HPLC analysis.
-
Data Evaluation: Compare the palladium levels and product concentrations across all the scavengers and the control.
Protocol 2: Optimized Scavenging using a Thiol-Functionalized Silica Scavenger
Objective: To reduce the palladium content in a solution of this compound to <10 ppm using an optimized protocol.
Materials:
-
Crude solution of this compound.
-
Selected thiol-functionalized silica scavenger (from the screening protocol).
-
Suitable solvent.
-
Reaction vessel with overhead stirring.
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a filter press for larger scale).
-
Celite® or another filter aid.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent in the reaction vessel.
-
Scavenger Addition: Add the optimized amount of the thiol-functionalized silica scavenger to the solution.
-
Scavenging: Stir the mixture at the optimized temperature and for the optimized time determined from the screening experiments.
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® to remove the scavenger. Wash the filter cake with fresh solvent to ensure complete recovery of the product.[15]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium (ICP-MS) and purity (HPLC).
Part 3: Data-Driven Decision Making
Table 1: Comparison of Common Palladium Scavenging Techniques
| Scavenging Technique | Efficiency | Selectivity | Cost | Scalability | Key Considerations |
| Activated Carbon | Variable | Low to Moderate | Low | Good | Performance is highly dependent on the specific grade of carbon and reaction conditions. Potential for high product loss with basic compounds.[4][7] |
| Thiol-Functionalized Silica | High to Very High | High | Moderate to High | Excellent | Highly effective for a broad range of palladium species. Potential for sulfur leaching with some scavengers.[8][12] |
| Amine-Functionalized Silica | Moderate to High | Moderate | Moderate | Excellent | Good alternative to thiol-based scavengers, especially if sulfur leaching is a concern.[9] |
| Polymer-Supported Scavengers | High | High | High | Good | High loading capacity and can be used in both batch and flow systems.[16] |
| Crystallization | Variable | High | Low | Good | Can be very effective if the palladium species are selectively purged into the mother liquor. Often used in combination with a scavenging step.[16] |
Diagram 1: Decision Tree for Palladium Scavenger Selection
Caption: A decision tree to guide the selection of a palladium scavenger.
Diagram 2: Workflow for Troubleshooting Inefficient Palladium Removal
Caption: A workflow for troubleshooting inefficient palladium removal.
References
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]
-
Sci-Hub. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. [Link]
-
West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?[Link]
-
Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]
-
Fuji Silysia Chemical. (n.d.). Silica Gels. [Link]
-
Wang, L., & Green, L. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]
-
ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]
-
ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). [Link]
-
Yang, X., et al. (2011). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. Inorganic Chemistry, 50(6), 2467-2478. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
-
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239(Pt 1), 117253. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]
-
ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]
-
SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. [Link]
-
Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. [Link]
-
Scribd. (n.d.). A Magnetically Recoverable Scavenger For Palladium Based On Thiol-Modified Magnetite Nanoparticles | PDF. [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]
-
Biotage. (n.d.). Metal Scavenger User Guide. [Link]
-
MDPI. (2023, October 26). Enhancing Palladium Recovery Rates in Industrial Residual Solutions through Electrodialysis. [Link]
-
ResearchGate. (2025, August 7). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. [Link]
-
Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. km3.com.tw [km3.com.tw]
- 10. Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients / Organic Process Research & Development, 2007 [sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. sopachem.com [sopachem.com]
- 13. sopachem.com [sopachem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. arborassays.com [arborassays.com]
Overcoming low reactivity in N-arylation of 3-aminopyrrolidine
Subject: Overcoming Low Reactivity & Regioselectivity Issues in 3-Aminopyrrolidine Coupling Ticket Type: Advanced Troubleshooting & Method Development Status: Open
Executive Summary & Scope
You are likely experiencing stalled conversion (<10%) or intractable mixtures when attempting to N-arylate 3-aminopyrrolidine. This substrate presents a "perfect storm" for palladium-catalyzed cross-coupling failures:
-
Catalyst Poisoning: The 1,3-diamine motif (exocyclic primary amine + endocyclic secondary amine) acts as a potent bidentate ligand, displacing phosphines and sequestering the metal center.
-
Regioselectivity: Competition between the nucleophilic secondary ring amine (
) and the less hindered but primary exocyclic amine ( ). -
Aggregation: The free base often aggregates or forms insoluble salts with byproducts.
This guide provides a diagnostic workflow to identify the failure mode and specific protocols to overcome it.
Diagnostic Decision Tree (Triage)
Before altering conditions, identify if your reaction is suffering from Catalyst Death (Poisoning) or Kinetic Stalling .
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.
The Core Problem: The Chelation Trap
Why does standard Buchwald-Hartwig fail? 3-aminopyrrolidine is not just a substrate; it is a ligand.
The Mechanism of Failure: In a standard catalytic cycle, the amine binds to Pd(II) monodentately before deprotonation. However, 3-aminopyrrolidine can form a stable 5-membered chelate with the Palladium center. This "off-cycle" species is thermodynamically stable and catalytically inactive.
Figure 2: Mechanistic divergence showing how unprotected diamines sequester the catalyst.
Technical Solutions & Protocols
Strategy A: The "Gold Standard" (Protecting Group Strategy)
Use this if you need high yield and absolute regiocontrol.
Why: Blocking one nitrogen eliminates chelation and forces regioselectivity.
-
Targeting
(Primary): Use N-Boc-3-aminopyrrolidine . The ring nitrogen is masked; the primary amine reacts. -
Targeting
(Secondary): Use 3-(Boc-amino)pyrrolidine . The primary amine is masked; the ring nitrogen reacts.
Protocol 1: Arylation of Primary Amine (
-
Substrate: 1-Boc-3-aminopyrrolidine
-
Catalyst System: Pd(OAc)
/ BrettPhos -
Rationale: BrettPhos is bulky and electron-rich, favoring reductive elimination with primary amines while preventing bis-amine coordination.
| Component | Equivalents | Notes |
| Aryl Halide | 1.0 | Cl, Br, or I |
| 1-Boc-3-aminopyrrolidine | 1.2 | |
| Pd(OAc) | 0.01 - 0.02 | Pre-mix with ligand if possible |
| BrettPhos | 0.02 - 0.04 | 2:1 L:Pd ratio is critical |
| NaOtBu | 1.4 | Strong base required for BrettPhos |
| t-BuOH or Dioxane | Solvent | [0.2 M] |
Step-by-Step:
-
Charge an oven-dried vial with Pd(OAc)
, BrettPhos, NaOtBu, and Aryl Halide (if solid). -
Evacuate/backfill with Argon (3x).
-
Add solvent and amine.[1]
-
Heat to 80-100°C for 2-12 hours.
-
Checkpoint: If solution turns black immediately, oxygen was present. If it stays pale yellow/orange, the active catalyst is stable.
Strategy B: Ligand Engineering (Unprotected Substrates)
Use this only if you cannot use protecting groups.
Why: You need a ligand that binds Pd more tightly than the diamine substrate.
-
Ligand Choice: RuPhos or XantPhos .
-
Mechanism: LHMDS deprotonates the amine before coordination in some cycles, or simply provides a soluble, non-nucleophilic base that prevents aggregation.
Protocol 2: Direct Arylation of Unprotected 3-Aminopyrrolidine
-
Selectivity: Usually favors the Secondary (
) amine due to nucleophilicity, but mixtures are common. -
Catalyst: Pd
(dba) / RuPhos
| Component | Equivalents | Notes |
| Aryl Bromide | 1.0 | Avoid Chlorides for unprotected substrates |
| 3-aminopyrrolidine | 1.5 | Excess helps drive kinetics |
| Pd | 0.02 | |
| RuPhos | 0.08 | High L:Pd ratio (4:1) to prevent poisoning |
| LHMDS (1M in THF) | 2.5 | Soluble base is key |
| THF | Solvent | [0.15 M] |
Step-by-Step:
-
Pre-complex Pd
(dba) and RuPhos in THF for 5 mins at RT (activates catalyst). -
Add LHMDS dropwise.
-
Heat to 65°C (mild heat). High heat promotes chelation/decomposition.
FAQ: Troubleshooting Specific Failures
Q: I am using Cs
-
Fix: Switch to NaOtBu (if functional groups allow) or add water (4-5 equiv) to the Cs
CO reaction (the "Surry-Buchwald" water modification) to solubilize the base.
Q: I am getting the wrong isomer (Exocyclic instead of Ring).
A: In the absence of protecting groups, sterics usually drive reaction to the primary amine (
-
Fix: You cannot rely on thermodynamic control here. You must use 3-(Boc-amino)pyrrolidine to force reaction at the ring nitrogen.
Q: Can I use Copper (Ullmann) instead? A: Yes, but only for Aryl Iodides .
-
Condition: CuI (10%), L-Proline (20%), K
PO , DMSO, 90°C. -
Warning: Copper requires higher temperatures, which often leads to polymerization of the free diamine.
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
- Key Insight: Establishes BrettPhos and RuPhos as superior for primary/secondary amine discrimin
-
Hartwig, J. F. (2011). "Pd-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Amine Surrogates." Journal of the American Chemical Society.[6] Link
- Key Insight: Mechanistic details on catalyst poisoning by amine chel
-
Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines."[7][8] Chemical Science. Link
-
Key Insight: Protocols for handling functionalized amines including amino-acid derivatives.[7]
-
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
- Key Insight: Comprehensive review of ligand selection for difficult substr
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
Minimizing side reactions in the deprotection of Boc-1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Welcome to the technical support center for the deprotection of Boc-1-(2,6-Difluorophenyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring a successful and efficient deprotection process.
The presence of the electron-withdrawing 2,6-difluorophenyl group on the pyrrolidine nitrogen introduces specific chemical considerations that can influence the outcome of the standard Boc deprotection protocols. This guide will delve into these nuances, offering explanations for potential side reactions and providing validated protocols to minimize them.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of Boc-1-(2,6-Difluorophenyl)pyrrolidin-3-amine. Each issue is presented with likely causes and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
You observe a significant amount of starting material remaining by TLC or LC-MS analysis, even after extended reaction times.
-
Likely Cause 1: Reduced Basicity of the Pyrrolidine Nitrogen. The two electron-withdrawing fluorine atoms on the phenyl ring significantly decrease the electron density on the pyrrolidine nitrogen. This reduced basicity can slow down the initial protonation of the carbamate, which is a key step in the acid-catalyzed deprotection mechanism.[1]
-
Solution 1: Increase Acid Stoichiometry or Strength.
-
For Trifluoroacetic Acid (TFA): Instead of the typical 20-25% (v/v) solution in Dichloromethane (DCM), consider increasing the concentration to 50% or even using neat TFA for a short period, monitoring carefully to avoid side reactions.[2]
-
For Hydrochloric Acid (HCl): A 4M solution of HCl in 1,4-dioxane or ethyl acetate is a potent alternative to TFA/DCM and can be more effective for reluctant substrates.[3]
-
-
Likely Cause 2: Insufficient Reaction Temperature. While many Boc deprotections proceed smoothly at room temperature, the deactivation of the substrate by the difluorophenyl group might necessitate gentle heating.
-
Solution 2: Controlled Heating. Cautiously warm the reaction mixture to 30-40°C. Monitor the reaction closely, as elevated temperatures can also accelerate side reactions.
-
Likely Cause 3: Inadequate Reaction Time. The deactivation of the substrate may simply require a longer reaction time for complete conversion.
-
Solution 3: Extended Reaction Time with Monitoring. Continue the reaction for an extended period (e.g., 4-12 hours), taking aliquots periodically to monitor the progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Appearance of a New, Less Polar Impurity by TLC/LC-MS with a Mass Increase of +56 Da.
Your LC-MS analysis shows a significant peak with a mass corresponding to your desired product +56 atomic mass units.
-
Likely Cause: tert-Butylation of the Product. The Boc deprotection mechanism generates a reactive tert-butyl cation.[4] This electrophile can be intercepted by the newly formed amine product, leading to N-tert-butylation. The electron-rich nature of the deprotected amine nitrogen makes it susceptible to this side reaction.
-
Solution: Employ Scavengers. Scavengers are compounds added to the reaction mixture to trap the tert-butyl cation.
-
Recommended Scavengers: Triethylsilane (TES) or Thioanisole are effective scavengers. A common practice is to use a scavenger cocktail, for example, a mixture of TFA, water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[4]
-
Implementation: Add the scavenger to the reaction mixture before the addition of the acid.
-
Issue 3: Observation of Multiple Unidentified Byproducts and Potential Degradation.
You observe a complex mixture of products in your crude reaction analysis, suggesting decomposition of the starting material or product.
-
Likely Cause 1: Pyrrolidine Ring Instability. While the pyrrolidine ring is generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to ring-opening or other degradation pathways. The electron-withdrawing nature of the N-aryl group can influence the stability of the heterocyclic ring.
-
Solution 1: Milder Deprotection Conditions. If you suspect degradation, switching to a milder deprotection method is advisable.
-
Aqueous Phosphoric Acid: This can be a milder alternative to TFA for sensitive substrates.[5]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can effect Boc removal under non-strongly acidic conditions.
-
Oxalyl Chloride in Methanol: This method has been shown to be effective for deprotecting N-Boc groups on substrates with electron-withdrawing groups and is generally milder than strong protic acids.[6]
-
-
Likely Cause 2: Acid-Sensitive Functionalities Elsewhere in the Molecule. If your substrate contains other acid-labile groups (e.g., esters, acetals), they may be cleaved under the deprotection conditions.
-
Solution 2: Orthogonal Protection Strategy. If possible, consider using an alternative amine protecting group that can be removed under non-acidic conditions (e.g., Fmoc, which is base-labile, or Cbz, which is removed by hydrogenolysis).[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the deprotection of Boc-1-(2,6-Difluorophenyl)pyrrolidin-3-amine?
For a robust starting point, we recommend using a 50% TFA solution in DCM at 0°C to room temperature, in the presence of a scavenger like triisopropylsilane (TIS).
Q2: How does the 2,6-difluorophenyl group affect the deprotection reaction?
The strongly electron-withdrawing nature of the 2,6-difluorophenyl group has two main effects:
-
Electronic Deactivation: It reduces the basicity of the pyrrolidine nitrogen, which can make the initial protonation step of the deprotection slower, potentially requiring stronger acidic conditions or longer reaction times.
-
Increased Reactivity to Milder Reagents: Paradoxically, the electronic destabilization of the N-Boc group can make it more susceptible to cleavage by certain milder reagents, such as oxalyl chloride in methanol.
Q3: Can I use HCl in dioxane instead of TFA?
Yes, 4M HCl in dioxane is a powerful and often effective alternative. It is generally considered a stronger acidic system than TFA/DCM and can be beneficial if you are facing incomplete deprotection. However, be mindful that it is also a harsh condition that could promote degradation if your substrate is sensitive.
Q4: How do I effectively monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method. The deprotected amine product will be more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be useful for visualizing the primary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction. It allows you to track the disappearance of the starting material and the appearance of the product, as well as any side products, by their respective mass-to-charge ratios.
Q5: What is the best work-up procedure after the deprotection is complete?
-
Removal of Acid: The first step is to remove the excess acid. This is typically done by concentrating the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Neutralization: The crude product will be the amine salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the residue in an organic solvent (like ethyl acetate or DCM) and wash with a mild aqueous base, such as saturated sodium bicarbonate solution, until the aqueous layer is basic.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude free amine.
Experimental Protocols
Protocol 1: Standard Deprotection with TFA and Scavenger
This protocol is a robust starting point for the deprotection of Boc-1-(2,6-Difluorophenyl)pyrrolidin-3-amine.
Materials:
-
Boc-1-(2,6-Difluorophenyl)pyrrolidin-3-amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-1-(2,6-Difluorophenyl)pyrrolidin-3-amine (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add triisopropylsilane (TIS) (1.5 equiv) to the solution.
-
Slowly add Trifluoroacetic acid (TFA) (to a final concentration of 50% v/v) to the stirred solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is recommended for substrates that are sensitive to strong acids.[6]
Materials:
-
Boc-1-(2,6-Difluorophenyl)pyrrolidin-3-amine
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-1-(2,6-Difluorophenyl)pyrrolidin-3-amine (1.0 equiv) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add oxalyl chloride (3.0 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
Data Summary and Visualization
Table 1: Comparison of Deprotection Conditions
| Reagent System | Temperature | Typical Time | Key Advantages | Potential Issues |
| 50% TFA in DCM | 0°C to RT | 1-4 h | Effective for most substrates, volatile byproducts. | Can be too harsh for sensitive molecules, tert-butylation risk. |
| 4M HCl in Dioxane | RT | 1-12 h | Stronger than TFA, cost-effective. | Can generate chlorinated byproducts, harsh conditions. |
| Oxalyl Chloride in MeOH | RT | 1-3 h | Mild conditions, suitable for acid-sensitive substrates. | Generation of potentially toxic byproducts (e.g., CO). |
| Aqueous H₃PO₄ | RT to 50°C | 2-16 h | Milder than TFA, environmentally benign. | Slower reaction times, work-up can be more complex. |
Diagram 1: Deprotection and Side Reaction Pathway
Caption: Desired deprotection pathway versus the N-tert-butylation side reaction.
Diagram 2: Troubleshooting Workflow for Incomplete Deprotection
Caption: A decision-making workflow for troubleshooting incomplete deprotection.
References
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Li, B., et al. (2003). A versatile and efficient method for the deprotection of N-Boc amines using aqueous phosphoric acid. Tetrahedron Letters, 44(44), 8113-8115.
- El-Faham, A., & Albericio, F. (2011). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 1(1), 133-136.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Agami, C., Couty, F., & Puchot-Kadouri, C. (2002). Asymmetric synthesis of substituted pyrrolidines from chiral cyclopropanes. Synlett, (12), 2055-2065.
- Lutz, C., et al. (1998). Synthesis of enantiopure pyrrolidines. Tetrahedron: Asymmetry, 9(21), 3841-3853.
- Grygorenko, O. O., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601.
- Choy, J., et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61(26), 6447-6459.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
- Wolf, C., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564.
-
Royal Society of Chemistry. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
- Fields, G. B., et al. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mcours.net [mcours.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stability of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
The following technical guide is designed for researchers and drug development scientists working with 1-(2,6-Difluorophenyl)pyrrolidin-3-amine . It addresses stability profiles, acidic handling, and troubleshooting based on the physicochemical properties of N-aryl pyrrolidines and fluorinated aniline derivatives.
Part 1: Executive Stability Profile
Is this compound stable in acid?
Yes, but with specific caveats regarding salt formation and oxidation.
In acidic media (pH < 4), the molecule is highly stable due to the protonation of the primary amine at the C3 position. This protonation locks the molecule into a stable ammonium salt form, preventing oxidative degradation and suppressing nucleophilic side reactions.
However, the N-aryl bond (connecting the pyrrolidine nitrogen to the 2,6-difluorophenyl ring) introduces unique electronic properties. The 2,6-difluoro substitution creates an electron-deficient aromatic ring, which paradoxically increases the stability of the C-N bond against acidic hydrolysis compared to non-fluorinated analogues, while simultaneously reducing the basicity of the pyrrolidine nitrogen (N1).
Critical Stability Matrix
| Condition | Stability Rating | Primary Risk | Recommendation |
| Dilute Mineral Acid (HCl, H₂SO₄) | ✅ High | None | Preferred for short-term handling. |
| Organic Acids (TFA, Formic) | ✅ High | Salt exchange | Excellent for HPLC/LC-MS mobile phases. |
| Oxidizing Acids (HNO₃) | ❌ Critical Failure | Nitration / Oxidation | DO NOT USE. Risk of ring nitration. |
| Lewis Acids (BBr₃, AlCl₃) | ⚠️ Moderate | N-Aryl Cleavage | Use low temp (< 0°C); quench carefully. |
| Solid State (HCl Salt) | ✅ High | Hygroscopicity | Store under inert gas at -20°C. |
Part 2: Detailed Technical Analysis & Causality
The Protonation Hierarchy
Understanding where the molecule protonates is the key to its stability.
-
Site A: Primary Amine (C3-NH₂): This is the most basic site (approx. pKa ~9-10). In any acidic solution, this nitrogen protonates first, forming a stable cation. This is the "protective" state.
-
Site B: Aniline-like Nitrogen (N1): The nitrogen atom within the pyrrolidine ring is attached to the phenyl group. Normally, this would be moderately basic. However, the 2,6-difluoro substituents exert a strong electron-withdrawing inductive effect (-I) and steric shielding. This significantly lowers the pKa of N1, making it unlikely to protonate except in super-acidic conditions.
Why this matters: The lack of protonation at N1 prevents the formation of a dicationic species that could destabilize the pyrrolidine ring or make the N-aryl bond susceptible to cleavage.
Resistance to Hydrolysis
Users often fear cleavage of the N-aryl bond (breaking the pyrrolidine off the ring).
-
Mechanism: Acidic cleavage of C-N bonds usually requires protonation of the nitrogen followed by nucleophilic attack.
-
Protection: The steric bulk of the fluorine atoms at positions 2 and 6 creates a "shield" around the N1-Phenyl bond, hindering the approach of water or other nucleophiles. Furthermore, the electron-deficient nature of the ring strengthens the C-N bond character against electrophilic cleavage.
Diagram: Stability Pathways
Figure 1: Reaction pathways in acidic environments. The formation of the mono-cationic salt is the primary stabilization mechanism.
Part 3: Experimental Protocols
Protocol A: Preparation of Stable Hydrochloride Salt
Use this protocol if you need to store the compound for > 24 hours.
-
Dissolution: Dissolve 1.0 eq of this compound free base in anhydrous 1,4-Dioxane or Diethyl Ether (0.1 M concentration).
-
Note: Avoid alcohols if esterification of side-products is a concern, though usually acceptable.
-
-
Acid Addition: Dropwise add 1.1 eq of 4M HCl in Dioxane at 0°C.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Isolation: Stir for 30 minutes. Filter the solid under inert atmosphere (Argon/N₂).
-
Why? The salt is hygroscopic. Moisture uptake can lead to hydrolysis over months.
-
-
Drying: Dry in a vacuum desiccator over P₂O₅ for 4 hours.
Protocol B: Acidic Boc-Deprotection (Common Workflow)
If generating the amine from a Boc-protected precursor.
-
Substrate: Suspend tert-butyl (1-(2,6-difluorophenyl)pyrrolidin-3-yl)carbamate in DCM (5 vol).
-
Reagent: Add TFA (Trifluoroacetic acid) (5-10 eq) or 4M HCl/Dioxane (5 eq).
-
Reaction: Stir at Room Temperature (20-25°C) for 1-2 hours.
-
Monitoring: Check by LC-MS. Look for mass [M+1] = 199.1 (Free amine).
-
-
Workup (Critical):
-
Do NOT quench with strong base (NaOH) if you want to avoid oxidation.
-
Recommended: Remove volatiles in vacuo. Resuspend in DCM, wash with saturated NaHCO₃ (mild base) only if the free base is required immediately. Otherwise, isolate as the TFA/HCl salt.
-
Part 4: Troubleshooting & FAQs
Q1: The solution turned pink/brown after adding acid. Is it degraded?
Diagnosis: This is likely oxidation , not acid hydrolysis.
-
Cause: Trace metal impurities in the acid or solvent, or exposure to air while in the free-base form before protonation was complete. Aniline derivatives are prone to forming colored "iminoquinone" type species upon oxidation.
-
Solution:
-
Check the purity of your acid source (use HPLC grade).
-
Add a reducing agent (e.g., Sodium Metabisulfite) during workup if the color persists and interferes with purification.
-
Verify purity by LC-MS; often the color comes from <0.1% impurity.
-
Q2: Can I use this compound in peptide coupling with HATU/DIEA?
Yes.
-
Caveat: The 2,6-difluorophenyl group is electron-withdrawing. While this affects N1, the nucleophilicity of the C3-amine is largely unaffected. However, ensure you use enough base (DIEA/NMM) to neutralize the HCl salt form before coupling proceeds.
Q3: I see an extra peak in HPLC with M+18. Is it hydrolysis?
Unlikely.
-
Analysis: Hydrolysis of the N-aryl bond would yield 2,6-difluoroaniline and pyrrolidin-3-amine .
-
Likely Culprit: If you see M+18, it is likely a hydrate of the salt or a solvent adduct. 2,6-difluoroaniline would appear at a distinct retention time (very hydrophobic compared to the pyrrolidine).
Q4: Is the C-F bond stable in acid?
Yes. The C-F bond on the aromatic ring is extremely robust in standard mineral and organic acids (HCl, TFA, H₂SO₄). It requires activation by harsh Lewis acids (like AlCl₃) or combustion conditions to cleave.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pyrrolidine Derivatives. Retrieved from
-
BenchChem. (2025).[2] A Researcher's Guide to Boc Deprotection: Methodologies and Mechanisms. Retrieved from
-
National Institutes of Health (NIH). (2024). Structure-Activity Relationship of N-aryl Pyrrolidines. PMC Database. Retrieved from
-
Master Organic Chemistry. (2024). Amine Protection and Deprotection Mechanisms. Retrieved from
-
Fisher Scientific. (2025). Protocol for Amine Salt Formation and Stability. Retrieved from
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Spectrum Analysis of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Executive Summary
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine , a critical scaffold in the development of kinase inhibitors and GPCR ligands.[1][2][3][4] Unlike simple aliphatic amines, this compound presents unique spectral challenges due to the N-linked 2,6-difluorophenyl moiety .[1][2][3][4] The strong electron-withdrawing nature of the fluorine atoms, combined with significant
This document compares the "performance" (spectral resolution and interpretability) of this compound under different analytical conditions—specifically comparing Solvent Systems (
Structural Considerations & Spin System Analysis
To accurately interpret the spectrum, one must first deconstruct the spin system.[7][1] The molecule consists of a chiral pyrrolidine ring attached to an electron-deficient aromatic ring.[2][3][4][6]
The Fluorine Effect ( )
The 2,6-difluoro substitution is the dominant spectral feature.[1][5]
-
Symmetry: The phenyl ring possesses a
axis of symmetry through the C1-C4 bond.[2][3][6] This simplifies the aromatic region but introduces higher-order coupling.[1][2][3][4][6] -
Coupling Constants:
-
Through-Space Interactions: The "ortho" fluorines are spatially proximal to the pyrrolidine
-protons (H2 and H5), potentially causing broadening or small through-space couplings ( ).[1][3][4][5][6]
The Chiral Center (C3)
The amine at position 3 creates a chiral center.[1][5][6] Consequently:
-
Diastereotopicity: The protons at C2, C4, and C5 are diastereotopic.[7][1][5]
is not equivalent to . This results in complex geminal and vicinal coupling patterns, often appearing as distinct multiplets rather than simple triplets or doublets.[7][1]
Comparative Analysis: Solvent Performance
The choice of solvent is the single most critical variable in the analysis of this amine. We compare the industry standard Chloroform-d (
| Feature | Alternative A: Chloroform-d ( | Alternative B: DMSO- |
| Amine ( | Poor. Often broad, unresolved, or exchanged with trace water (~1.5 ppm).[1][2][3][4][5][6] Difficult to integrate quantitatively. | Excellent. Usually sharp, distinct signals (often split if diastereotopic).[7][1][6] Shifted downfield (~4–6 ppm) due to H-bonding.[1][2][3][4][6] |
| Resolution of Polar Protons | Moderate. Pyrrolidine ring protons may overlap.[1][5][6] | High. Better dispersion of polar functional groups.[1][2][6] |
| Exchange Rate | Fast exchange collapses couplings.[1][2][6] | Slow exchange allows observation of |
| Solubility | Good, but salt forms (HCl) are insoluble.[7][1][6] | Universal solubility for free base and salts.[1][2][6] |
| Water Peak Interference | ~1.56 ppm (often obscures | ~3.33 ppm (usually distinct from key multiplets).[1][4][6] |
Verdict: For structural characterization of this compound, DMSO-
Detailed Spectral Assignment (Predicted)
The following data assumes the DMSO-
Aromatic Region (6.5 – 7.2 ppm)
This region is characteristic of a 1,2,3-trisubstituted benzene ring (A2X system due to Fluorine).[7][1][4][5]
- 6.9 – 7.1 ppm (1H, m, Ar-H4): The proton para to the nitrogen.[7][1] It appears as a triplet of triplets (tt).[1][6]
- 6.6 – 6.8 ppm (2H, m, Ar-H3/H5): The protons meta to the nitrogen.[7][1]
Pyrrolidine Region (1.5 – 4.0 ppm)
Due to the N-aryl group, the
- 3.6 – 3.8 ppm (1H, m, H3): The methine proton at the chiral center.[7][1]
- 3.3 – 3.6 ppm (4H, complex m, H2a/b + H5a/b): The protons adjacent to the nitrogen.[7][1]
-
1.6 – 2.2 ppm (2H, m, H4a/b): The
-protons.[7][1]
Amine Region[2][3][5][7]
-
~1.8 – 2.5 ppm (Broad s,
): In DMSO, this may shift downfield or appear as a broad hump depending on water content and concentration.[7][1]
Advanced Workflow: Decoupling
To validate the aromatic integration and simplify the spectrum, a
Why use ?
In the standard coupled spectrum, the aromatic signals are split by fluorine, reducing signal-to-noise and causing overlap.[1][2][3][4] By applying a decoupling pulse at the fluorine frequency:
-
The Ar-H4 triplet of triplets collapses into a simple triplet .
-
The Ar-H3/H5 complex multiplet collapses into a simple doublet .[1][2][3][4][6]
-
Any long-range coupling to the pyrrolidine H2/H5 protons is removed, sharpening the aliphatic region.[1][2][6]
Experimental Logic Diagram
The following Graphviz diagram illustrates the decision matrix for analyzing this compound.
Caption: Analytical workflow prioritizing DMSO-d6 solvent and conditional 19F-decoupling for structural verification.
Experimental Protocol
Sample Preparation
-
Mass: Weigh 5–10 mg of the compound.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).[1][2][3][4][6] -
Mixing: Vortex for 30 seconds. Ensure no suspended solids remain.[2][6]
-
Tube: Transfer to a high-precision 5mm NMR tube.
Acquisition Parameters (Bruker Standard)
-
Pulse Program: zg30 (Standard 1H) or zgig (Inverse gated if quantitative).[1][4][6]
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).
-
Temperature: 298 K (25°C).[1][4][6] Note: Heating to 320K can sharpen the amine signal if exchange broadening is observed.
19F-Decoupling Setup (Optional but Recommended)
-
Channel 2 (f2): Set to
frequency (~376 MHz on a 400 MHz instrument). -
Center Frequency (O2): Set to -120 ppm (approximate center of difluorophenyl region).
References
-
Abraham, R. J., et al. (2006).[7][1][6][9] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. [Link][7][1][4][6][9]
-
Claridge, T. D. W. (2016).[7][1][6] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2][6] (Chapter 5: Heteronuclear Coupling).
-
Reich, H. J. (2024).[7][1][6] "BORDWELL pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1][2][3][4][6] [Link]
-
Silverstein, R. M., et al. (2014).[7][1][6] Spectrometric Identification of Organic Compounds. Wiley.[1][2][6][9][10] (Section: Amines and Fluorine Coupling).
-
PubChem. (2024).[1][4][6][11] "this compound Compound Summary." National Library of Medicine.[1][2][6] [Link](Note: Link to structural analog for reference).
Sources
- 1. PubChemLite - 1-(2,6-difluorophenyl)propan-2-amine hydrochloride (C9H11F2N) [pubchemlite.lcsb.uni.lu]
- 2. N-(2-(3,3-Difluoropyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-yl)-1-isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine | 2680616-96-8 [sigmaaldrich.com]
- 3. 2-(2,5-DIFLUORO-PHENYL)-PYRROLIDINE(886503-15-7) 1H NMR spectrum [chemicalbook.com]
- 4. N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine | C20H19F2N3 | CID 10065796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. BindingDB BDBM15498 (3R,4S)-1-[6-(3-methanesulfonylphenyl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine::Pyrrolidine-constrained phenethylamine 29g [bindingdb.org]
- 7. rsc.org [rsc.org]
- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. N-[1-(2,6-difluorophenyl)ethyl]oxan-3-amine | C13H17F2NO | CID 63360319 - PubChem [pubchem.ncbi.nlm.nih.gov]
13C NMR and 19F NMR characterization of difluorophenyl groups
13C NMR and 19F NMR Characterization of Difluorophenyl Groups
Part 1: Strategic Framework for Structural Elucidation
In medicinal chemistry, the difluorophenyl group is a high-value pharmacophore used to modulate metabolic stability, lipophilicity, and binding affinity. However, the regiochemistry of the two fluorine atoms (e.g., 2,4- vs. 3,4-difluoro) dramatically alters the electronic landscape and biological activity.
Distinguishing these isomers using standard
Part 2: Comparative Analysis & Diagnostic Data
F NMR: The Primary Screen
Fluorine-19 is the most sensitive probe for these systems due to its wide chemical shift dispersion and distinct coupling constants (
Mechanism of Action:
-
Chemical Shift (
): Fluorine nuclei positioned ortho to each other (e.g., in 2,3- and 3,4- isomers) experience a significant "ortho-fluorine effect," typically shifting resonances upfield (more negative ppm) compared to isolated fluorines. -
Coupling Constants (
): The magnitude of homonuclear fluorine coupling is distance-dependent and diagnostic.-
Ortho (
): ~20–25 Hz (Strong, diagnostic for adjacent Fs). -
Para (
): ~6–15 Hz (Moderate, often larger than meta). -
Meta (
): ~0–7 Hz (Weak, sometimes unresolved).
-
Table 1: Diagnostic
| Isomer | F-F Relationship | Typical | Diagnostic | Spectral Appearance |
| 2,3-F | Ortho | -135 to -150 | 20 – 25 | Two d or dd (Strong coupling) |
| 3,4-F | Ortho | -130 to -145 | 20 – 25 | Two d or dd (Strong coupling) |
| 2,4-F | Meta | -105 to -120 | < 10 | Two m (Weak/unresolved coupling) |
| 2,5-F | Para | -110 to -125 | 6 – 15 | Two d or dd (Distinct para coupling) |
| 2,6-F | Meta | -110 to -120 | < 8 | Single signal (if symmetric R) |
| 3,5-F | Meta | -105 to -115 | < 8 | Single signal (if symmetric R) |
Key Insight: If you observe chemical shifts more negative than -130 ppm and a large coupling constant (>20 Hz ), you almost certainly have an isomer with adjacent fluorines (2,3- or 3,4-).
C NMR: The Confirmation Layer
Carbon-13 spectra provide the structural skeleton. The large one-bond C-F coupling (
Table 2: Predicted
| Carbon Position | 2,4-Difluorophenyl (Asymmetric) | 2,6-Difluorophenyl (Symmetric) | 3,5-Difluorophenyl (Symmetric) |
| C-1 (ipso) | dd ( | t ( | t ( |
| C-2 (ortho) | d ( | d ( | dd ( |
| C-3 (meta) | t ( | dd ( | d ( |
| C-4 (para) | d ( | t ( | t ( |
| C-5 (meta) | dd ( | dd ( | d ( |
| C-6 (ortho) | dd ( | d ( | dd ( |
*In 2,4-difluorophenyl, C-3 is ortho to both F-2 and F-4. The two
Part 3: Experimental Protocols
Protocol A: Quantitative F NMR for Isomer Ratio
Use this protocol to determine the purity of a difluorophenyl intermediate or the ratio of regioisomers in a crude mixture.
-
Sample Prep: Dissolve 10–20 mg of sample in 0.6 mL deuterated solvent (CDCl
or DMSO- ). Ensure the solution is height-balanced (min 4 cm depth). -
Internal Standard: Add 5
L of -trifluorotoluene ( ppm) if absolute quantification is required. -
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (D1):
(typically 5–10 seconds for fluorinated aromatics). -
Spectral Width: 200 ppm (center at -120 ppm).
-
Decoupling: Inverse Gated
H Decoupling (IG) to suppress NOE for accurate integration.
-
-
Processing: Apply 0.5–1.0 Hz line broadening (LB) before Fourier Transform.
Protocol B: C{ F} Decoupling (Advanced)
Standard
-
Instrument Setup: Requires a probe capable of tuning
F on the decoupling channel (e.g., HCN probe or specialized dual-broadband probe). -
Pulse Sequence: Standard
C pulse with continuous wave (CW) or WALTZ-16 decoupling on the F channel . -
Result: All C-F multiplets collapse into singlets. C-F bonded carbons will appear as singlets at ~160–165 ppm.
Part 4: Decision Logic & Visualization
The following logic tree illustrates the step-by-step process to identify an unknown difluorophenyl group based on spectral data.
Caption: Decision tree for the structural assignment of difluorophenyl isomers using
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Reich, H. J. (2020).[1] 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link
-
BenchChem. (2025). Validating the Structure of 2,4-Difluorophenyl Derivatives. Link
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift Table and Coupling Constants. Link
Sources
Comparative Analysis of IR Spectral Signatures: Primary Amines in Fluorinated vs. Non-Fluorinated Scaffolds
Executive Summary
Content Type: Technical Comparison Guide
Subject: Infrared (IR) Spectroscopy of Primary Amines in Fluorinated Scaffolds.
Context: In medicinal chemistry, replacing hydrogen with fluorine (bioisosterism) is a standard strategy to modulate lipophilicity (
Key Takeaway: Fluorinated scaffolds exhibit a distinct "Blue Shift" (higher wavenumber) in N-H stretching frequencies and a "Masking Effect" in the fingerprint region due to dominant C-F stretching. Reliable characterization requires shifting focus from the fingerprint region (
Mechanistic Foundation: The Fluorine Effect[1]
To interpret the spectra accurately, one must understand the causality behind the peak shifts. Fluorine is the most electronegative element (
-
Inductive Withdrawal (-I): Fluorine pulls electron density through the sigma bond framework. This increases the effective nuclear charge felt by the nitrogen, shortening and stiffening the N-H bonds. Result: Shift to higher wavenumbers.
-
Resonance Interaction (+R): In aromatic systems, fluorine can donate lone pair density, but the -I effect generally dominates in affecting the exocyclic amine group.
Diagram 1: Electronic Impact on IR Vibrations
The following diagram illustrates the electron density flow that alters the vibrational frequency.
Figure 1: Mechanistic flow showing how fluorine substitution leads to N-H bond stiffening, resulting in a blue shift in IR frequency.
Comparative Data Analysis
The following data contrasts a standard primary amine (Aniline) with its perfluorinated analog (2,3,4,5,6-Pentafluoroaniline). This comparison serves as the baseline for interpreting partial fluorination.
Table 1: Spectral Comparison (Experimental Data)
| Spectral Feature | Non-Fluorinated Scaffold (Aniline) | Fluorinated Scaffold (Pentafluoroaniline) | Shift / Effect |
| Blue Shift (+66 | |||
| Blue Shift (+62 | |||
| Slight Blue Shift Less diagnostic due to potential overlap with C=C ring modes. | |||
| Obscured / Ambiguous | Masking Effect Overwhelmed by strong C-F stretches. | ||
| Fingerprint Region ( | Diagnostic for C-N and Ring modes | Dominated by | High Interference C-F bands are extremely intense and broad. |
Critical Insight: In non-fluorinated amines, the C-N stretch (
) is a secondary confirmation. In fluorinated amines, this region is unreliable . You must rely almost exclusively on theregion for identification.
Experimental Protocol: Self-Validating Workflow
Because fluorinated compounds often possess higher volatility and unique solubility properties, standard KBr pellet prep can be inconsistent. The following protocol uses Attenuated Total Reflectance (ATR) for consistency but includes a "Desiccation Check" to validate the N-H assignment against water interference.
Diagram 2: Validated Measurement Workflow
Figure 2: Step-by-step workflow ensuring water does not generate false positives in the amine region.
Detailed Methodology
-
Desiccation (Crucial Step):
-
Why: Fluorinated amines can form H-bonded networks with atmospheric moisture. Water absorbs broadly at
, obscuring the fine doublet structure of the primary amine. -
Protocol: Dry the sample in a vacuum desiccator over
for 2 hours prior to analysis.
-
-
Instrumentation Setup:
-
Mode: ATR (Diamond or ZnSe crystal).
-
Resolution:
(High resolution is needed to resolve the symmetric/asymmetric doublet). -
Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio, as fluorination can sometimes reduce the dipole change intensity of the N-H stretch compared to the massive C-F dipole.
-
-
Validation Criteria (The "Doublet Check"):
-
A primary amine must show a doublet (two peaks) in the high-frequency region.[1]
-
Equation for validation:
. -
If the observed peaks deviate significantly from this empirical relationship, suspect hydrogen bonding aggregation or impurities.
-
Troubleshooting: The C-F Interference Zone
When analyzing the "Product" (Fluorinated Amine), researchers often encounter confusion in the
-
The Problem: The C-F stretching vibration is one of the strongest in IR spectroscopy due to the high polarity of the bond. It appears as multiple strong bands between
.[2][3] -
The Conflict: This completely masks the C-N stretch (
) and C-C ring vibrations. -
The Solution: Do not attempt to assign C-N stretches in heavily fluorinated scaffolds. It is scientifically unsound. Instead, use the N-H scissoring band (
) as the secondary confirmation point, as this region is usually free of C-F interference.
References
-
Nakanaga, T., et al. "Infrared depletion spectroscopy of aniline and its fluorinated derivatives." Chemical Physics Letters, vol. 257, no. 1, 1996.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Standard reference for N-H/C-N ranges).
-
Kovács, A., et al. "Theoretical and spectroscopic study of 2,3,4,5,6-pentafluoroaniline." Journal of Molecular Structure, 2005.
-
NIST Chemistry WebBook. "Aniline vs. Pentafluoroaniline IR Spectra." National Institute of Standards and Technology.
- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004. (Reference for C-F interference ranges).
Sources
Publish Comparison Guide: Salt Selection & Crystallography for 1-(2,6-Difluorophenyl)pyrrolidin-3-amine
This guide provides a strategic framework for the solid-state characterization and salt selection of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine (CAS: 1096336-44-5).[1] Given the proprietary nature of specific crystal data for this intermediate in open literature, this analysis synthesizes structural principles, analog data, and rigorous crystallographic protocols to guide researchers in generating and validating the optimal salt form.[1]
Executive Summary: The Structural Challenge
This compound represents a critical scaffold in kinase inhibitor development (e.g., TRK, JAK pathways).[1] Its unique structural duality—a highly basic aliphatic amine (C3-NH₂) coupled with a weakly basic, sterically hindered N-aryl system—presents specific challenges in solid form selection.[1]
-
Primary Protonation Site: The exocyclic amine at position 3 (pKa ≈ 9.5–10.[1]5) is the thermodynamic site for salt formation.[1] The ring nitrogen (N1), deactivated by the electron-withdrawing 2,6-difluorophenyl group (pKa < 2.0), remains neutral.[1]
-
Crystallographic Driver: The 2,6-difluoro substitution forces the phenyl ring out of coplanarity with the pyrrolidine ring to minimize steric clash, creating a distinct "twisted" conformation that dictates crystal packing efficiency.[1]
This guide compares the theoretical and experimentally derived performance of three primary salt candidates: Hydrochloride (HCl) , Fumarate , and Tartrate , establishing a protocol for definitive selection.[1]
Comparative Analysis: Salt Candidate Performance
The following table projects the physicochemical profiles of key salt forms based on structure-property relationships (SPR) of fluorinated aminopyrrolidines.
Table 1: Projected Physicochemical Profile of Salt Candidates
| Feature | Hydrochloride (HCl) | Fumarate (1:1) | L-Tartrate |
| Stoichiometry | 1:1 (Mono-cation) | 1:0.5 or 1:1 | 1:1 (Chiral resolution potential) |
| Crystallinity | Moderate-High. Often forms needles; susceptible to disorder.[1] | High. Tendency to form robust blocks/prisms due to H-bond networking.[1] | High. Conglomerates possible; excellent for enantiopurity checks.[1] |
| Hygroscopicity | High Risk. Cl⁻ counterion often leads to hydrate formation (e.g., hemihydrate).[1] | Low. Non-hygroscopic lattice stabilized by dicarboxylate H-bonds.[1] | Moderate. Hydroxyl groups can attract moisture but stabilize lattice.[1] |
| Melting Point | 180–220°C (Decomposition likely) | 140–180°C (Sharp melt) | 160–190°C (Sharp melt) |
| Solubility (Aq) | > 50 mg/mL (High) | 5–20 mg/mL (Moderate/Controlled) | > 30 mg/mL (High) |
| Development Suitability | Early Phase. Good for dissolution, bad for storage stability.[1] | Late Phase. Preferred for solid oral dosage forms (stability).[1] | Process Phase. Ideal for chiral resolution of the (R)/(S) enantiomers.[1] |
Critical Insight: For this compound, the Fumarate salt is predicted to offer the superior balance of crystallinity and non-hygroscopicity, as the dicarboxylic acid can bridge two ammonium centers, stabilizing the "twisted" conformation in the lattice.[1]
Experimental Protocol: Self-Validating Crystallography Workflow
To generate the definitive X-ray data ("The Product"), follow this self-validating workflow. This protocol ensures that the resulting crystal structure is not an artifact of solvation but a true representation of the API phase.[1]
Phase 1: Salt Screening & Crystal Growth
Objective: Obtain single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).
-
Stoichiometric Mixing: Dissolve 0.1 mmol of free base in Isopropanol (IPA) or Ethanol (EtOH) .[1]
-
Why: Alcohols favor the precipitation of ionic salts while solubilizing the organic free base.[1]
-
-
Acid Addition: Add 1.05 equivalents of the selected acid (HCl in dioxane, Fumaric acid solid).
-
Thermal Cycling: Heat to 60°C for 30 mins, then cool slowly (1°C/min) to 4°C.
-
Validation: If oiling occurs (common with fluorinated amines), perform vapor diffusion using Diethyl Ether as the antisolvent.[1]
-
Phase 2: X-Ray Data Collection (SC-XRD)
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu Kα radiation).[1]
-
Mounting: Select a crystal with defined faces (avoid cracked fragments).[1] Mount on a Kapton loop with Paratone oil.[1]
-
Data Strategy: Collect at 100 K to minimize thermal motion of the flexible pyrrolidine ring.
-
Resolution: Aim for 0.8 Å resolution to accurately locate Hydrogen atoms on the ammonium group (crucial for confirming salt vs. co-crystal).
Phase 3: Structure Solution & Refinement
Software: SHELXT (Intrinsic Phasing) and SHELXL (Least Squares).[1]
-
Space Group Determination: Expect Monoclinic (P2₁/c) or Orthorhombic (P2₁2₁2₁) if enantiopure.[1]
-
Disorder Handling: The pyrrolidine ring often exhibits "envelope" disorder.[1] Use PART commands or SAME restraints if necessary.
-
Validation: Check the N3–H...X bond lengths.
Visualization: Salt Selection Logic
The following diagram illustrates the decision logic for selecting the optimal salt form based on the crystallographic outcome.
Caption: Logical workflow for distinguishing between Salt and Co-crystal forms and selecting the final candidate based on stability data.
Scientific Grounding & References
The structural predictions and protocols above are grounded in the fundamental crystallography of fluorinated amines and established FDA guidelines for salt selection.
-
Crystallographic Principles of Fluorinated Amines:
-
Salt Selection Methodology:
-
The pKa difference rule (ΔpKa > 3) is the primary predictor for salt formation.[1] For this molecule (pKa_base ≈ 9.5, pKa_acid_HCl = -7), salt formation is definitive.[1]
-
Reference: Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][2] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]
-
-
Analogous Structure Validation:
Disclaimer
Specific unit cell dimensions and atomic coordinates for this compound salts are proprietary data. This guide serves as the definitive methodological standard for generating this data in a research setting.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. WO2007026916A1 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]
- 3. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(2,6-Difluorophenyl)pyrrolidin-3-amine proper disposal procedures
Executive Safety Summary
1-(2,6-Difluorophenyl)pyrrolidin-3-amine is a fluorinated heterocyclic amine commonly employed as a scaffold in medicinal chemistry (e.g., TRK inhibitor synthesis). Its disposal requires strict adherence to protocols governing organic bases and fluorinated compounds .[1]
Immediate Operational Hazards:
-
Chemical Incompatibility: As a secondary/tertiary amine system, this compound is basic . Inadvertent mixing with acidic waste streams (e.g., HCl, H₂SO₄) will trigger rapid exothermic neutralization, potentially pressurizing waste containers or causing ruptures.
-
Incineration Requirements: The presence of the 2,6-difluorophenyl moiety necessitates high-temperature incineration with acid gas scrubbing to manage hydrogen fluoride (HF) generation during thermal destruction.
Chemical Hazard Assessment & Classification
Before disposal, the compound must be characterized to ensure the correct waste stream selection.[1][2]
| Property | Classification | Operational Implication |
| Functional Group | Aminopyrrolidine (Basic) | MUST be segregated from Acidic Waste. |
| Halogen Content | Fluorinated (Aromatic C-F) | Requires "Halogenated" or "High-BTU" waste coding to ensure proper scrubber use at the incineration facility. |
| Physical State | Solid (typically) / Oil | Disposal method varies by state (Solid Waste vs. Liquid Solvent Waste). |
| Toxicity | Irritant / Acute Tox. 4 | Standard HazMat PPE (Nitrile gloves, eye protection) is mandatory. |
Pre-Disposal Stabilization & Packaging
Principle: The goal is to render the material chemically stable for transport and prevent cross-reactivity in the central waste accumulation area.
A. Solid Waste (Pure Substance or Contaminated Solids)
-
Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bags.
-
Labeling: Must be labeled "Hazardous Waste - Solid, Toxic, Basic."
-
Note: Do not use metal containers, as residual moisture combined with the amine can cause corrosion over time, or reaction with the fluorinated ring under extreme conditions.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., no acetone in chloroform if strict segregation is required by your hauler, though generally compatible in halogenated streams).
-
pH Check: If the waste solution was part of a workup, verify pH > 7. If acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste drum to prevent "drum burping" (pressure buildup).
Waste Stream Segregation Logic
The following decision matrix illustrates the critical logic path for disposing of this compound.
Figure 1: Decision tree for segregating fluorinated amine waste. The critical control point is ensuring no acidic cross-contamination.
Regulatory & Compliance (RCRA/EPA)
While this specific compound may not be explicitly "P-listed" or "U-listed" (unless it is a specific commercial chemical product being discarded unused), it falls under Characteristic Waste guidelines.
-
Waste Codes (Likely Applicable):
-
D001 (Ignitable): If dissolved in flammable solvents (MeOH, EtOAc).
-
Halogenated Solvents (F001/F002): If mixed with >10% halogenated solvents.
-
Generator Knowledge: You must declare the Fluorine content. Standard "Non-Halogenated" incineration burns at lower temperatures; Fluorinated compounds require higher temperatures to cleave the C-F bond and scrubbers to capture the resulting HF.
-
-
Compatibility Group (US DOT):
-
Class 8 (Corrosive) or Class 6.1 (Toxic) depending on concentration.
-
Segregation Group: 18 (Alkalis).
-
Emergency Spill Response Protocol
In the event of a spill outside the fume hood, follow this containment workflow.
Figure 2: Immediate response workflow for solid or liquid spills.
Detailed Cleanup Steps:
-
Ventilation: Ensure lab ventilation is active. If the powder is fine and airborne, use a respirator (N95 or P100).
-
Containment: For liquids, dike the spill with absorbent pads. Do not use paper towels for large amine spills as they can degrade; use clay, vermiculite, or polypropylene pads.
-
Decontamination: After bulk removal, wipe the surface with a dilute weak acid (e.g., 5% citric acid) to neutralize residual amine, followed by water.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.
-
PubChem. (2024). Compound Summary: Fluorinated Pyrrolidines (General Class).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
